Sulperazone
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
92739-15-6 |
|---|---|
Molecular Formula |
C33H38N10O13S3 |
Molecular Weight |
878.9 g/mol |
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1 |
InChI Key |
WIKQLQXZUYAZQC-KYNIKAHCSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefoperasone mixture with sulbactam; Bacamp; Cefactam; Jincetam; Sulperazone; |
Origin of Product |
United States |
Foundational & Exploratory
Sulperazone's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antibacterial agent with a broad spectrum of activity against numerous gram-negative bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: A Synergistic Approach
The efficacy of this compound lies in the synergistic interplay of its two components. Cefoperazone exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from enzymatic degradation by bacterial β-lactamases.
Cefoperazone: Targeting Peptidoglycan Synthesis
Cefoperazone is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[1] In gram-negative bacteria, cefoperazone has a particularly high affinity for PBP-3, an enzyme primarily involved in cell division.[1] The inhibition of PBP-3 leads to the formation of filamentous cells and eventual cell lysis.[1][2] Cefoperazone also demonstrates affinity for other PBPs in gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, including PBP-1A, PBP-1B, and PBP-2, further contributing to its bactericidal activity.[1]
Sulbactam: Neutralizing Bacterial Resistance
Many gram-negative bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. Sulbactam is a structural analogue of penicillin that acts as an irreversible inhibitor of many of these enzymes.[3][4] It has a high affinity for and effectively inactivates Class A β-lactamases, such as TEM-1 and SHV-1, which are commonly found in E. coli and Klebsiella pneumoniae.[5][6][7] By binding to and inactivating these β-lactamases, sulbactam protects cefoperazone from degradation, allowing it to reach its PBP targets and exert its antibacterial effect.[8]
Quantitative Data: In Vitro Activity of this compound
The in vitro potency of this compound against various gram-negative pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against key gram-negative bacteria from various studies.
Table 1: In Vitro Activity of Cefoperazone-Sulbactam against Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa [9]
| Organism (Carbapenem-Resistant) | Drug/Ratio | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Acinetobacter baumannii (n=15) | Cefoperazone | 64->256 | 256 | >256 |
| Cefoperazone-Sulbactam (1:1) | 2-128 | 8 | 32 | |
| Cefoperazone-Sulbactam (2:1) | 4-256 | 32 | 128 | |
| Pseudomonas aeruginosa (n=21) | Cefoperazone | 2->256 | 64 | >256 |
| Cefoperazone-Sulbactam (1:1) | 2->256 | 64 | >256 | |
| Cefoperazone-Sulbactam (2:1) | 2->256 | 64 | >256 |
Table 2: In Vitro Activity of Cefoperazone-Sulbactam against Bloodstream Infection Isolates [10]
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli | Cefoperazone-Sulbactam | 0.5 | 16 | 97 |
| Klebsiella pneumoniae | Cefoperazone-Sulbactam | 0.5 | 32 | 80 |
| Pseudomonas aeruginosa | Cefoperazone-Sulbactam | 8 | 32 | 83 |
| Acinetobacter spp. | Cefoperazone-Sulbactam | 8 | 64 | 46 |
Table 3: In Vitro Activity of Cefoperazone-Sulbactam Ratios against Multidrug-Resistant Organisms [11]
| Organism | Drug/Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ESBL-producing E. coli | Cefoperazone-Sulbactam (2:1) | 4 | 32 |
| Cefoperazone-Sulbactam (1:1) | 2 | 16 | |
| Cefoperazone-Sulbactam (1:2) | 2 | 8 | |
| ESBL-producing K. pneumoniae | Cefoperazone-Sulbactam (2:1) | 8 | >64 |
| Cefoperazone-Sulbactam (1:1) | 4 | 64 | |
| Cefoperazone-Sulbactam (1:2) | 2 | 32 | |
| Carbapenem-resistant A. baumannii | Cefoperazone-Sulbactam (2:1) | 32 | 64 |
| Cefoperazone-Sulbactam (1:1) | 16 | 64 | |
| Cefoperazone-Sulbactam (1:2) | 8 | 32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aerobic bacteria.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefoperazone and sulbactam analytical standards
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile water or appropriate solvent for antibiotic stock solutions
-
Multichannel pipette
b. Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of cefoperazone and sulbactam at a concentration of 1280 µg/mL in a suitable solvent.
-
Preparation of Antibiotic Dilutions:
-
For a 1:1 ratio of cefoperazone:sulbactam, mix equal volumes of the stock solutions.
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the combined antibiotic stock solution to the first column of wells, resulting in a starting concentration of 64 µg/mL for each component.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum.
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent.[12][13][14][15]
a. Materials:
-
Mueller-Hinton Agar (MHA)
-
Cefoperazone and sulbactam analytical standards
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
b. Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the cefoperazone-sulbactam combination in sterile water.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will yield a concentration of approximately 1 x 10^8 CFU/mL.
-
Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic). This delivers approximately 10^4 CFU per spot.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the drug combination that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound against gram-negative bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. nbinno.com [nbinno.com]
- 9. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
In Vitro Activity of Sulperazone: A Technical Guide for Researchers
An in-depth analysis of the synergistic efficacy of Cefoperazone-Sulbactam against a broad spectrum of clinical isolates, detailing its mechanism of action, susceptibility data, and standardized testing protocols.
Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, stands as a potent antimicrobial agent against a wide range of clinically significant bacteria.[1] This guide provides a comprehensive overview of its in vitro activity, offering researchers, scientists, and drug development professionals a detailed resource on its efficacy, mechanism, and standardized evaluation methods. The addition of sulbactam restores and expands the antimicrobial spectrum of cefoperazone, particularly against β-lactamase-producing strains.[2][3]
Mechanism of Action: A Synergistic Approach
The efficacy of this compound lies in the complementary actions of its two components. Cefoperazone inhibits the biosynthesis of the bacterial cell wall mucopeptide, a critical step in bacterial replication.[4][5] However, its effectiveness can be compromised by β-lactamase enzymes, which are produced by resistant bacteria and inactivate the β-lactam ring of the antibiotic.[3]
Sulbactam, a derivative of the basic penicillin nucleus, acts as an irreversible inhibitor of a wide variety of bacterial β-lactamases.[4][5] While sulbactam itself possesses limited intrinsic antibacterial activity (except against Neisseriaceae and Acinetobacter), its primary role is to protect cefoperazone from degradation.[4][5] By binding to and inactivating these enzymes, sulbactam allows cefoperazone to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.[3][6] This synergistic interaction not only restores cefoperazone's activity against resistant strains but also often renders sensitive strains even more susceptible.[6]
Mechanism of action of this compound.
Quantitative In Vitro Activity
The in vitro potency of this compound has been evaluated against a multitude of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data (MIC₅₀ and MIC₉₀) and susceptibility rates for key Gram-negative and Gram-positive pathogens. Data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
| Organism | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |
| Escherichia coli | 700 | 0.5 | 16 | 97% | [7] |
| E. coli (ESBL-producing) | 58 | 2 | 32 | - | [8] |
| Klebsiella pneumoniae | 700 | 0.5 | 32 | 80% | [7] |
| K. pneumoniae (ESBL-producing) | 58 | 8 | >64 | - | [8] |
| Pseudomonas aeruginosa | 700 | 8 | 32 | 83% | [7] |
| Acinetobacter spp. | 700 | 8 | 64 | 46% | [7] |
| Acinetobacter baumannii (CRAB) | 122 | 16 | 64 | - | [8] |
| Enterobacteriaceae | 220 | - | - | 96.3% | [2] |
| Non-enteric bacilli | - | - | - | 87.4% | [2] |
Susceptibility breakpoints may vary by region and institution. Data presented as Cefoperazone concentration.
Experimental Protocols: Susceptibility Testing
Standardized methods are crucial for the accurate determination of in vitro susceptibility to this compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Select 4-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of this compound (typically in a 2:1 or 1:1 ratio of cefoperazone to sulbactam) in MHB in a microtiter plate.[6][10] The concentration range tested should bracket the expected MIC and interpretive breakpoints.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility.
1. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
2. Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
3. Application of Disks:
-
Aseptically apply a this compound disk (containing 75 µg of cefoperazone and 30 µg of sulbactam) to the surface of the agar.[6][11]
-
Ensure complete contact between the disk and the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. For this compound, these are often: Susceptible ≥21 mm, Intermediate 16-20 mm, and Resistant ≤15 mm.[6]
Workflow for In Vitro Susceptibility Testing.
Conclusion
This compound demonstrates robust in vitro activity against a broad spectrum of clinically relevant Gram-negative and Gram-positive pathogens. Its efficacy is particularly notable against β-lactamase-producing organisms, where the synergistic action of cefoperazone and sulbactam overcomes common resistance mechanisms.[2][12] The data presented in this guide underscore its continued importance as a therapeutic option. Adherence to standardized testing protocols, such as those outlined by CLSI, is essential for accurate and reproducible susceptibility assessment in both research and clinical settings. Ongoing surveillance of susceptibility patterns remains critical to ensure the judicious and effective use of this important antimicrobial combination.[7]
References
- 1. Cefoperazone/sulbactam - Wikipedia [en.wikipedia.org]
- 2. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activity of Various Cefoperazone/Sulbactam Products | MDPI [mdpi.com]
- 10. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kairosafe.it [kairosafe.it]
- 12. In vitro activity of cefoperazone-sulbactam combinations against cefoperazone-resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulperazone's Spectrum of Activity Against ESBL-Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extended-spectrum β-lactamase (ESBL)-producing organisms represent a significant global health threat, limiting therapeutic options. Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, has demonstrated notable efficacy against these challenging pathogens. This technical guide provides an in-depth analysis of this compound's spectrum of activity, detailing its in-vitro efficacy, the experimental protocols for its evaluation, and the underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams.
Introduction
The rise of multidrug-resistant organisms, particularly ESBL-producing Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae, has necessitated the re-evaluation of existing antimicrobial agents. ESBLs are enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. Sulbactam, a potent inhibitor of many clinically important β-lactamases, protects cefoperazone from degradation, thereby restoring its activity against these resistant bacteria. This guide delves into the scientific evidence supporting the use of this compound against ESBL-producing organisms.
In-Vitro Activity of this compound
The in-vitro activity of this compound against ESBL-producing isolates is a critical measure of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key metrics.
Data Presentation
The following tables summarize the in-vitro activity of cefoperazone-sulbactam against ESBL-producing E. coli and K. pneumoniae from various studies. The data consistently show that the addition of sulbactam significantly lowers the MICs of cefoperazone, rendering a larger percentage of isolates susceptible. Different ratios of cefoperazone to sulbactam have been evaluated, with 1:1 and 1:2 ratios often demonstrating enhanced activity compared to the 2:1 ratio.[1][2][3]
Table 1: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Escherichia coli
| Cefoperazone:Sulbactam Ratio | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Cefoperazone Alone | 58 | >64 | >64 | Not Reported | [1] |
| 2:1 | 58 | 16 | 64 | 60.3 | [1] |
| 1:1 | 58 | 8 | 32 | 81.0 | [1] |
| 1:2 | 58 | 8 | 16 | 81.0 | [1] |
| 2:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 90.9 | [3] |
| 1:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 97.0 | [3] |
| 2:1 (High Inoculum) | 33 | Not Reported | Not Reported | 60.6 | [3] |
| 1:1 (High Inoculum) | 33 | Not Reported | Not Reported | 87.9 | [3] |
Table 2: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Klebsiella pneumoniae
| Cefoperazone:Sulbactam Ratio | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Cefoperazone Alone | 58 | 64 | >64 | Not Reported | [1] |
| 2:1 | 58 | 32 | >64 | 41.4 | [1] |
| 1:1 | 58 | 16 | 64 | 58.6 | [1] |
| 1:2 | 58 | 16 | 32 | 72.4 | [1] |
| 2:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 63.6 | [3] |
| 1:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 75.8 | [3] |
| 2:1 (High Inoculum) | 33 | Not Reported | Not Reported | 42.4 | [3] |
| 1:1 (High Inoculum) | 33 | Not Reported | Not Reported | 51.5 | [3] |
Experimental Protocols
Accurate and reproducible in-vitro testing is fundamental to understanding the efficacy of antimicrobial agents. The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium. The protocol is adapted from the CLSI M07 document.[4][5][6]
Workflow for Broth Microdilution MIC Testing
Caption: Broth microdilution MIC testing workflow.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The protocol is based on the principles outlined in the CLSI M26-A guideline.[7][8]
Workflow for Time-Kill Kinetic Assay
Caption: Time-kill kinetic assay workflow.
Mechanism of Action and Resistance
The efficacy of this compound against ESBL-producing organisms is a direct result of the synergistic interaction between its two components.
-
Cefoperazone: A third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Sulbactam: A β-lactamase inhibitor that irreversibly binds to and inactivates many ESBLs, thereby protecting cefoperazone from hydrolysis. Sulbactam itself has weak intrinsic antibacterial activity.[9][10][11]
Molecular Interaction of Sulbactam with β-Lactamases
The inhibitory activity of sulbactam stems from its structural similarity to β-lactam antibiotics. It acts as a "suicide inhibitor" by forming a stable, inactive complex with the β-lactamase enzyme.
Mechanism of Sulbactam Inhibition of a Class A β-Lactamase
Caption: Sulbactam's mechanism of β-lactamase inhibition.
Regulation of ESBL Gene Expression
The production of ESBLs is a tightly regulated process, often involving two-component regulatory systems (TCSs) that allow bacteria to sense and respond to environmental cues, including the presence of antibiotics. While sulbactam's primary role is direct enzyme inhibition, understanding the regulatory pathways of ESBL expression is crucial for developing novel therapeutic strategies.
Simplified Signaling Pathway for ESBL Gene Expression
References
- 1. dovepress.com [dovepress.com]
- 2. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of inoculum size on the activity of cefoperazone-sulbactam against multidrug resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 9. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of beta-lactamase inhibitors with various beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
The Pharmacokinetic Profile of Sulperazone: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical efficacy and safety studies, and for the successful translation of these findings to clinical drug development. This document summarizes key quantitative pharmacokinetic data, details common experimental methodologies, and visualizes essential processes to facilitate a deeper understanding of this compound's behavior in vivo.
Quantitative Pharmacokinetic Parameters of this compound and its Components
The following tables summarize the key pharmacokinetic parameters of cefoperazone and sulbactam following the administration of this compound or its individual components in various animal models. These parameters are crucial for comparing the drug's behavior across species and for predicting its potential clinical performance.
Table 1: Pharmacokinetic Parameters of Cefoperazone in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) |
| Rat | - | - | - | - | - | - | - |
| Dog | 20 | IV | - | - | - | 1.4 ± 0.35 | 1.96 |
| 20 | IM | 24.5 ± 3.0 | - | - | 2.24 ± 0.21 | - | |
| Sheep | 20 | IV | - | - | 86.43 ± 5.15 | 3.80 ± 0.60 | 5.16 ± 0.32 |
| 20 | IM | - | - | 60.99 ± 4.27 | 3.32 ± 0.68 | 3.30 ± 0.87 | |
| Rabbit | 30 | IV | - | - | - | 0.48 | - |
Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.
Table 2: Pharmacokinetic Parameters of Sulbactam in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) |
| Rat | - | - | - | - | - | ~1 | - |
| Dog | - | - | - | - | - | - | - |
| Rabbit | - | - | - | - | - | - | - |
Data for sulbactam in animal models is less frequently reported as a standalone entity in the context of this compound preclinical studies. The half-life in rats is a general approximation from available literature.
Tissue Distribution of Cefoperazone and Sulbactam
The distribution of a drug into various tissues is a critical factor in determining its efficacy at the site of infection and its potential for off-target effects.
Table 3: Tissue Distribution of Cefoperazone in Animal Models
| Animal Model | Tissue | Concentration (µg/g or µg/mL) | Time Post-Administration (h) |
| Rabbit | Bile | Extremely high levels | - |
| Biliary Tract Tissue | High levels | - | |
| Dog | Joint Capsule | 34.71 ± 2.50 | Intraoperative |
| Cancellous Bone (Acetabulum) | 28.70 ± 7.40 | Intraoperative | |
| Cancellous Bone (Femur) | 36.20 ± 3.80 | Intraoperative | |
| Rat | Abscess Tissue | Sufficient concentrations for efficacy | 4 days (multiple dosing) |
Data presented as mean ± standard deviation where available. Dashes indicate data not specified in the cited sources.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. Below are generalized methodologies for key experiments involving this compound in animal models.
Animal Models and Husbandry
-
Species: Commonly used species for pharmacokinetic studies of this compound include Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to standard chow and water.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.
Dosing and Administration
-
Formulation: For intravenous (IV) administration, this compound is typically dissolved in a sterile vehicle such as 0.9% saline. For intramuscular (IM) administration, a commercially available formulation or a suspension in a suitable vehicle is used.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or a short infusion, typically into the tail vein for rats, cephalic or saphenous vein for dogs, and marginal ear vein for rabbits.
-
Intramuscular (IM): Injected into the gluteal or quadriceps muscles.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the retro-orbital plexus or tail vein in rats, and cephalic or jugular veins in dogs and rabbits. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000-4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -20°C or -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, muscle) are excised, rinsed with cold saline, blotted dry, weighed, and stored frozen until homogenization and analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The simultaneous quantification of cefoperazone and sulbactam in biological matrices is typically achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to a protein precipitation step, often using acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220-230 nm is commonly used.
-
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
Metabolic Pathway of this compound
This compound itself is a combination product. In vivo, it dissociates into its active components, cefoperazone and sulbactam. Cefoperazone is the primary component that undergoes metabolism.
Caption: Metabolic pathway of this compound in vivo.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
This guide provides a foundational understanding of the pharmacokinetics of this compound in key animal models. The compiled data and protocols offer a valuable resource for researchers in the field of drug development. However, it is important to note that pharmacokinetic parameters can be influenced by a multitude of factors, including the specific strain and health status of the animals, as well as the formulation of the drug.
Future research should aim to fill the existing gaps in our knowledge. Specifically, more detailed tissue distribution studies across a wider range of tissues and in diverse animal models, including non-human primates, would provide a more complete picture of this compound's disposition. Furthermore, a more in-depth characterization of the metabolic profile of cefoperazone using advanced analytical techniques could offer valuable insights into potential drug-drug interactions and inter-species differences in metabolism. Such studies will be instrumental in refining our understanding of this compound's pharmacokinetics and in facilitating its continued development and effective clinical use.
Sulperazone's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Sulperazone, a combination of a third-generation cephalosporin (Cefoperazone) and a β-lactamase inhibitor (Sulbactam), exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. This document details the synergistic action of its components, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.
Core Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy stems from the complementary actions of its two components, Cefoperazone and Sulbactam, which work in concert to overcome bacterial defenses and disrupt the integrity of the bacterial cell wall.[1]
1.1. Cefoperazone: Inhibition of Peptidoglycan Synthesis
Cefoperazone is a β-lactam antibiotic that targets and inhibits the final and crucial stage of bacterial cell wall synthesis.[2] The primary structural component of the bacterial cell wall is peptidoglycan, a polymer that provides structural rigidity and protects the bacterium from osmotic lysis. Cefoperazone's mechanism involves:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefoperazone binds with high affinity to specific PBPs located within the bacterial cell wall.[2][3][4] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains.[5]
-
Inhibition of Transpeptidation: By binding to the active site of these PBPs, Cefoperazone blocks their enzymatic activity, preventing the formation of peptide cross-links that strengthen the peptidoglycan mesh.[3][4]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. This compromised structure can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]
1.2. Sulbactam: Neutralizing Bacterial Resistance
Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the active component of the antibiotic, rendering it ineffective.[6][7] Sulbactam is a potent, irreversible inhibitor of a wide range of β-lactamases.[6][8] Its role is to:
-
Irreversibly Bind to β-Lactamases: Sulbactam acts as a "suicide inhibitor." It is recognized by β-lactamase enzymes and forms a stable, inactive complex with them.[9]
-
Protect Cefoperazone from Degradation: By neutralizing the β-lactamase enzymes, Sulbactam effectively shields Cefoperazone from enzymatic inactivation.[1] This allows Cefoperazone to reach its PBP targets and exert its bactericidal effect.[1]
-
Restore and Enhance Antibacterial Activity: The combination of Cefoperazone and Sulbactam restores the activity of Cefoperazone against many β-lactamase-producing resistant strains.[10]
The synergistic relationship between Cefoperazone and Sulbactam is visualized in the signaling pathway diagram below.
Quantitative Data: In Vitro Efficacy of this compound
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefoperazone/Sulbactam against various multidrug-resistant organisms.
Table 1: MIC50 and MIC90 of Cefoperazone/Sulbactam (1:1 Ratio) Against Multidrug-Resistant Organisms (MDROs) [9][11][12][13][14]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| ESBL-producing Escherichia coli | 58 | 8 | 64 |
| ESBL-producing Klebsiella pneumoniae | 58 | 16 | >64 |
| Carbapenem-resistant Enterobacteriaceae | 57 | 32 | >64 |
| Carbapenem-resistant Pseudomonas aeruginosa | 49 | >64 | >64 |
| Carbapenem-resistant Acinetobacter baumannii | 122 | 16 | 64 |
Table 2: MIC50 and MIC90 of Cefoperazone/Sulbactam Against Common Gram-Negative Pathogens from Bloodstream Infections
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 0.5 | 16 |
| Klebsiella pneumoniae | 0.5 | 32 |
| Pseudomonas aeruginosa | 8 | 32 |
| Acinetobacter species | 8 | 64 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial cell wall synthesis.
3.1. Bacterial Lysis Assay
This assay assesses the ability of an antibiotic to induce bacterial cell lysis, a direct consequence of cell wall synthesis inhibition.
-
Objective: To monitor the decrease in optical density of a bacterial culture over time after exposure to this compound.
-
Materials:
-
Log-phase bacterial culture
-
This compound solution
-
Spectrophotometer
-
Sterile culture flasks and media
-
-
Methodology:
-
Grow the target bacterium in a suitable liquid medium to the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Divide the culture into two flasks: a treatment flask and a control flask.
-
Add this compound to the treatment flask at a concentration known to be above its MIC (e.g., 4x MIC). Add an equivalent volume of sterile saline to the control flask.
-
Incubate both flasks under optimal growth conditions.
-
Measure the OD600 of both cultures at regular intervals (e.g., every 30 minutes) for several hours.
-
A significant decrease in the OD600 of the treated culture compared to the control indicates cell lysis.
-
3.2. Competitive Penicillin-Binding Protein (PBP) Assay
This assay determines the binding affinity of Cefoperazone to its PBP targets by measuring its ability to compete with a fluorescently labeled penicillin derivative.[6][7]
-
Objective: To quantify the inhibitory concentration (IC50) of Cefoperazone for various PBPs.
-
Materials:
-
Bacterial membrane preparations containing PBPs
-
Cefoperazone solutions of varying concentrations
-
Fluorescent penicillin derivative (e.g., Bocillin FL)
-
SDS-PAGE equipment
-
Fluorescence imager
-
-
Methodology:
-
Incubate aliquots of the bacterial membrane preparation with increasing concentrations of Cefoperazone for a defined period (e.g., 30 minutes at 37°C).
-
Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 600 nM Bocillin-FL) to each reaction and incubate for a further 15 minutes at room temperature.[6]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the concentration of Cefoperazone.
-
Plot the relative fluorescence intensity against the Cefoperazone concentration to determine the IC50 value for each PBP.
-
3.3. β-Lactamase Inhibition Assay
This assay measures the ability of Sulbactam to inhibit the activity of β-lactamase enzymes using a chromogenic substrate.[8][11]
-
Objective: To determine the inhibitory kinetics of Sulbactam against purified β-lactamase or bacterial lysates containing the enzyme.
-
Materials:
-
Purified β-lactamase or bacterial lysate
-
Sulbactam solutions of varying concentrations
-
Chromogenic substrate (e.g., Nitrocefin)
-
Spectrophotometer or microplate reader
-
-
Methodology:
-
Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL in DMSO) and a working solution (e.g., 1.0 mg/mL in PBS, pH 7.0).[11]
-
In a 96-well plate, add the β-lactamase solution to each well.
-
Add varying concentrations of Sulbactam to the wells and incubate for a short period.
-
Initiate the reaction by adding the Nitrocefin working solution to each well.
-
Monitor the change in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes) at room temperature, protected from light.[8]
-
The rate of color change is proportional to the β-lactamase activity. A decrease in the rate in the presence of Sulbactam indicates inhibition.
-
Calculate the percentage of inhibition for each Sulbactam concentration and determine the IC50.
-
Conclusion
This compound's potent bactericidal activity is a direct result of the synergistic interplay between Cefoperazone and Sulbactam. Cefoperazone effectively inhibits the synthesis of the bacterial cell wall by targeting essential penicillin-binding proteins, while Sulbactam protects Cefoperazone from degradation by β-lactamase enzymes, a common mechanism of bacterial resistance. This dual-action mechanism broadens the spectrum of activity of Cefoperazone to include many resistant strains. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to combat bacterial infections and develop novel antimicrobial therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diminished Susceptibility to Cefoperazone/Sulbactam and Piperacillin/Tazobactam in Enterobacteriaceae Due to Narrow-Spectrum β-Lactamases as Well as Omp Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Chemical Properties of Cefoperazone/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties, and synergistic mechanism of the combination drug Cefoperazone/Sulbactam. Cefoperazone, a third-generation cephalosporin, is paired with sulbactam, a β-lactamase inhibitor, to create a potent antibiotic effective against a broad spectrum of bacteria, including those that have developed resistance to β-lactam antibiotics alone. This document details the physicochemical characteristics of each component, their combined pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate their synergistic action. Furthermore, it outlines the synthesis of the constituent molecules and provides visual representations of the drug's mechanism of action and relevant experimental workflows to support research and development in the field of infectious diseases.
Discovery and Development
The development of β-lactam/β-lactamase inhibitor combinations was a strategic response to the growing threat of bacterial resistance to β-lactam antibiotics.[1][2][3] Bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them ineffective.[1] The first generation of β-lactamase inhibitors, including clavulanic acid, sulbactam, and tazobactam, were developed to counteract this resistance mechanism.[2]
Cefoperazone, a third-generation cephalosporin, was patented in 1974 and approved for medical use in 1981.[4] It is marketed by Pfizer under the trade name Cefobid.[4] Recognizing the potential for β-lactamase-mediated resistance to Cefoperazone, the combination with Sulbactam was developed. This co-formulation, known as Sulperazon, enhances the antibacterial spectrum of Cefoperazone to include many β-lactamase-producing strains.[4][5] Sulbactam itself was synthesized by Pfizer Research Laboratories in 1977.[6] The combination of Cefoperazone and Sulbactam provides a synergistic effect, which has been demonstrated to be effective in treating a variety of infections, including respiratory tract, urinary tract, and intra-abdominal infections.[5][7]
Chemical Properties
Cefoperazone and Sulbactam are combined as sodium salts in parenteral formulations. Their individual chemical properties are summarized below.
Table 1: Physicochemical Properties of Cefoperazone Sodium and Sulbactam Sodium
| Property | Cefoperazone Sodium | Sulbactam Sodium |
| Chemical Name | Sodium (6R,7R)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8] | Sodium (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[9] |
| CAS Number | 62893-20-3[8] | 69388-84-7[9] |
| Molecular Formula | C25H26N9NaO8S2[8] | C8H10NNaO5S[9][10] |
| Molecular Weight | 667.65 g/mol [5][8] | 255.22 g/mol [5][11][12] |
| Appearance | White or slightly yellow crystalline powder[5][13] | White to off-white crystalline powder[5][12] |
| Solubility | Freely soluble in water[5]; Soluble in water (50 mg/mL)[13] | Highly soluble in water[5]; Freely soluble in water[6]; Slightly soluble in methanol[11] |
| pH (in solution) | 4.5 - 6.5[13] | Not specified |
| Melting Point | >184°C (decomposes)[14] | >230°C (decomposes)[6] or >244°C (decomposes)[11] |
Mechanism of Action and Synergy
The efficacy of Cefoperazone/Sulbactam lies in its synergistic mechanism of action, which is particularly effective against β-lactamase-producing bacteria.
Cefoperazone: Inhibition of Bacterial Cell Wall Synthesis
Cefoperazone, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefoperazone weakens the cell wall, leading to cell lysis and bacterial death.[4][5][13]
Sulbactam: β-Lactamase Inhibition
Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases.[5][7] It has a structural similarity to the penicillin nucleus, allowing it to bind to the active site of β-lactamase enzymes. This binding inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of Cefoperazone.[5] Sulbactam itself possesses weak antibacterial activity, with the notable exception of Neisseriaceae and Acinetobacter.[5]
Synergistic Effect
The combination of Cefoperazone and Sulbactam results in a synergistic antibacterial effect. Sulbactam effectively "protects" Cefoperazone from degradation by β-lactamases, allowing it to exert its inhibitory action on the bacterial cell wall synthesis. This restores and expands the spectrum of Cefoperazone's activity to include many bacteria that would otherwise be resistant.[7]
Diagram 1: Mechanism of Action of Cefoperazone/Sulbactam
Caption: Synergistic mechanism of Cefoperazone/Sulbactam.
Pharmacokinetics
The pharmacokinetic profiles of Cefoperazone and Sulbactam have been studied in various populations.
Table 2: Pharmacokinetic Parameters of Cefoperazone and Sulbactam in Adults with Normal Renal Function
| Parameter | Cefoperazone | Sulbactam | Reference |
| Administration | Intravenous | Intravenous | [15] |
| Dose | 3 g every 12 h | 1.5 g every 12 h | [15] |
| Cmax (µg/mL) | ~430 | ~90 | [15] |
| Half-life (t1/2) (h) | 1.8 | 1.0 | [15] |
| Volume of Distribution (Vd) (L) | 10.2 - 11.3 | 18.0 - 27.6 | [5] |
| Total Body Clearance | Not significantly altered by renal failure | Highly correlated with creatinine clearance | [16] |
| Renal Excretion (% of dose) | ~30% | ~89% | [15] |
| Biliary Excretion | Major route | Minor route | [5] |
Note: Pharmacokinetic parameters can vary based on patient population (e.g., renal or hepatic impairment) and dosing regimen.
Experimental Protocols
Synergy Testing: Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Cefoperazone and Sulbactam against a bacterial isolate.
Materials:
-
Cefoperazone and Sulbactam standard powders
-
96-well microtiter plates
-
Bacterial isolate
-
Mueller-Hinton broth (MHB)
-
Sterile diluents
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare stock solutions: Prepare stock solutions of Cefoperazone and Sulbactam in a suitable solvent.
-
Prepare bacterial inoculum: Culture the bacterial isolate overnight and dilute to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Prepare drug dilutions: In a 96-well plate, perform serial twofold dilutions of Cefoperazone along the x-axis and Sulbactam along the y-axis.
-
Inoculate the plate: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Cefoperazone + FIC of Sulbactam Where:
-
FIC of Cefoperazone = (MIC of Cefoperazone in combination) / (MIC of Cefoperazone alone)
-
FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Diagram 2: Experimental Workflow for Checkerboard Assay
Caption: Workflow for determining antibiotic synergy via checkerboard assay.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the shelf-life and degradation products of a drug formulation.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of Cefoperazone and Sulbactam.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Cefoperazone and Sulbactam reference standards
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: Phosphate buffer (pH adjusted with orthophosphoric acid) and Acetonitrile in a specific ratio (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of Cefoperazone and Sulbactam of known concentrations.
-
Sample Preparation: Reconstitute the Cefoperazone/Sulbactam for injection and dilute to a suitable concentration with the mobile phase.
-
Forced Degradation Studies: Subject the drug product to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).
-
Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks.
Synthesis
The synthesis of Cefoperazone and Sulbactam involves multi-step chemical processes.
Synthesis of Cefoperazone
Cefoperazone is synthesized from two key intermediates: 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid and D-(-)-α-(4-ethyl-2,3-dioxo-l-piperazinecarboxamido)-p-hydroxyphenylacetic acid chloride.
A general synthetic scheme involves the acylation of the 7-amino group of the cephalosporin nucleus with the activated side chain.
Synthesis of Sulbactam
Sulbactam is a penicillanic acid sulfone. A common synthetic route starts from 6-aminopenicillanic acid (6-APA). The process typically involves diazotization of the amino group, followed by bromination, oxidation of the sulfide to a sulfone, and finally, reductive debromination.
Diagram 3: Logical Relationship in Synthesis
Caption: Key intermediates and steps in the synthesis of Cefoperazone and Sulbactam.
Conclusion
The combination of Cefoperazone and Sulbactam represents a significant advancement in the fight against bacterial resistance. By understanding the chemical properties, synergistic mechanism of action, and the experimental protocols for its evaluation, researchers and drug development professionals can continue to optimize its use and develop new strategies to combat infectious diseases. This guide provides a foundational resource for such endeavors, consolidating key technical information into an accessible format. Further research into the stability of the combination in various formulations and its efficacy against newly emerging resistant strains is crucial for its continued clinical success. crucial for its continued clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. β-lactam/β-lactamase inhibitor combinations: an update - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Sulbactam sodium | 69388-84-7 [chemicalbook.com]
- 7. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulbactam Sodium | C8H10NNaO5S | CID 23663973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SULBACTAM SODIUM (STERILE) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. usbio.net [usbio.net]
- 12. chemimpex.com [chemimpex.com]
- 13. toku-e.com [toku-e.com]
- 14. usbio.net [usbio.net]
- 15. Multiple-dose pharmacokinetics and toleration of intravenously administered cefoperazone and sulbactam when given as single agents or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of cefoperazone (2.0 g) and sulbactam (1.0 g) coadministered to subjects with normal renal function, patients with decreased renal function, and patients with end-stage renal disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulperazone: A Technical Guide for Investigating Antibiotic Resistance Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Sulperazone (cefoperazone-sulbactam), a combination antibiotic, and its application as a critical tool in the study of antibiotic resistance. We will explore its synergistic mechanism, detailed experimental protocols for evaluating bacterial resistance, and methods for interpreting the resulting data. This document is intended to serve as a practical resource for laboratory and clinical researchers focused on understanding and combating the mechanisms that drive antibiotic resistance.
Introduction to this compound and Its Dual-Action Mechanism
This compound is a parenteral combination of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor. The rising prevalence of β-lactamase-producing bacteria, which can inactivate many β-lactam antibiotics, has made such combination therapies essential in clinical practice. For researchers, this compound serves as an invaluable reagent for dissecting specific resistance mechanisms.
The synergy between its two components is the cornerstone of its efficacy. Cefoperazone acts by inhibiting the penicillin-binding proteins (PBPs) essential for bacterial cell wall peptidoglycan synthesis, leading to cell lysis and death. However, bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive. Sulbactam, while having weak intrinsic antibacterial activity, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam protects cefoperazone from degradation, allowing it to exert its antibacterial effect.
Caption: Synergistic mechanism of this compound (Cefoperazone + Sulbactam).
Experimental Protocols for Resistance Profiling
This compound is an ideal agent for probing the nature of β-lactam resistance. The following protocols are foundational for characterizing the susceptibility of bacterial isolates and quantifying the contribution of β-lactamases to the resistance phenotype.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Comparing the MIC of cefoperazone alone to the MIC of this compound (cefoperazone-sulbactam) reveals the extent of β-lactamase-mediated resistance.
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound (typically a 2:1 ratio of cefoperazone to sulbactam) and a separate stock of cefoperazone alone in a suitable solvent.
-
Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and cefoperazone alone in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.25/0.125 µg/mL to 128/64 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration well with no visible bacterial growth (no turbidity). A significant (≥4-fold) decrease in the MIC for this compound compared to cefoperazone alone indicates that resistance is mediated by a sulbactam-inhibited β-lactamase.
Initial In Vivo Efficacy of Sulperazone: A Technical Guide
This technical guide provides an in-depth overview of the initial in vivo studies investigating the efficacy of Sulperazone (cefoperazone-sulbactam). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this combination antibiotic. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying mechanisms and workflows.
Core Efficacy Data
This compound has demonstrated significant efficacy in various in vivo models against a range of bacterial pathogens, particularly those producing β-lactamases. The addition of sulbactam, a β-lactamase inhibitor, restores and enhances the activity of cefoperazone against resistant strains.
Quantitative Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data from initial in vivo studies, including bactericidal efficacy and pharmacokinetic parameters in various animal models.
Table 1: In Vivo Bactericidal Efficacy of this compound in Animal Models
| Animal Model | Pathogen | Treatment Group | Efficacy Outcome | Survival Rate | Reference |
| Granulocytopenic Mice | Cefoperazone-resistant E. coli | Control (untreated) | - | 25% | [1] |
| Cefoperazone (700 mg/kg) | - | 46% | [1] | ||
| This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam) | Significant reduction in colony counts in blood, liver, and spleen | 73% | [1] | ||
| Granulocytopenic Mice | Cefoperazone-resistant P. aeruginosa | Control (untreated) | - | 0% | [1] |
| Cefoperazone (700 mg/kg) | - | 10% | [1] | ||
| This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam) | Significant reduction in colony counts in blood, liver, and spleen | 50% | [1] | ||
| Rat Thigh Abscess | Multidrug-resistant A. baumannii | Control (untreated) | - | - | [2] |
| This compound | Reduced abscess weight and bacterial colony counts | - | [2] | ||
| Imipenem | Reduced abscess weight and bacterial colony counts | - | [2] | ||
| Cefepime | Reduced abscess weight and bacterial colony counts | - | [2] |
Table 2: Pharmacokinetic Parameters of this compound Components in Animal Models
| Animal Model | Administration Route | Component | Serum Half-life | Peak Serum Concentration (Cmax) | Primary Excretion Route | Reference |
| Mice | Subcutaneous | Sulbactam | ~20 minutes | - | Urine | [3] |
| Cefoperazone | ~20 minutes | - | Bile | [3] | ||
| Rats | Intravenous | Sulbactam | 20 minutes | - | Urine | [3] |
| Cefoperazone | 21 minutes | - | Bile (54%), Feces (35%) | [3] | ||
| Dogs | Intravenous | Sulbactam | 30-35 minutes | - | Urine | [3] |
| Cefoperazone | 42-46 minutes | 64.2 mcg/mL (after 1.5g IM of this compound) | Urine (64%), Feces (20%) | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies. The following sections describe the protocols for key experiments cited in the initial evaluation of this compound.
Granulocytopenic Mouse Model for Disseminated Infection
This model is essential for evaluating antibiotic efficacy in immunocompromised hosts.
-
Animal Model : Female BALB/c mice are typically used.[5]
-
Induction of Granulocytopenia : Mice are rendered granulocytopenic by intraperitoneal injections of cyclophosphamide. A common regimen is a single injection of 200 mg/kg.[6]
-
Pathogen Preparation : Beta-lactamase-producing, cefoperazone-resistant strains of Escherichia coli and Pseudomonas aeruginosa are cultured to the mid-logarithmic phase.[1][5] The bacterial suspension is then washed and diluted in sterile saline to the desired concentration.[5]
-
Infection : A defined inoculum (e.g., 1 x 10⁸ CFU) is injected intravenously to induce a disseminated infection.[5]
-
Treatment Regimen :
-
Efficacy Evaluation : Outcomes are assessed by monitoring survival rates over a defined period and by determining bacterial colony counts in blood, liver, and spleen at the end of the experiment.[1]
Rat Thigh Abscess Model
This localized infection model is used to assess the efficacy of antibiotics in treating soft tissue infections.
-
Animal Model : Wistar-Albino female rats are commonly used.[2]
-
Induction of Abscess : An abscess is established by implanting a standard absorbent paper disc containing a high concentration of bacteria (e.g., 6 log10 CFU of Acinetobacter baumannii) into the thigh muscle.[2][3]
-
Treatment Groups :
-
Efficacy Assessment : On the fourth day of treatment, cardiac blood samples are drawn to determine serum antibiotic concentrations. The abscesses are then excised, weighed, and homogenized to quantify the number of viable bacteria per gram of tissue.[2] Macroscopic evaluation of the abscess size is also performed.[2]
Visualizations: Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.
Mechanism of Action: this compound
The synergistic effect of this compound is achieved through the complementary actions of cefoperazone and sulbactam. Cefoperazone inhibits bacterial cell wall synthesis, while sulbactam protects it from degradation by β-lactamases.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines a general workflow for conducting in vivo efficacy studies of antibacterial agents like this compound, from animal model selection to data analysis.
References
- 1. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Assessment of efficacies of imipenem, cefoperazone-sulbactam and cefepime in rats with experimental thigh abscess model with multidrug resistant and susceptible Acinetobacter baumannii strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABSORPTION, DISTRIBUTION AND EXCRETION OF SULBACTAM AND CEFOPERAZONE AFTER PARENTERAL ADMINISTRATION TO EXPERIMENTAL ANIMALS [jstage.jst.go.jp]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Sulperazone Stock Solutions for Laboratory Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulperazone is a combination drug formulation containing cefoperazone, a third-generation cephalosporin antibiotic, and sulbactam, a β-lactamase inhibitor. Cefoperazone exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from degradation by β-lactamase enzymes produced by resistant bacteria. This combination enhances the antimicrobial spectrum and efficacy of cefoperazone. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in various in vitro laboratory applications, including antimicrobial susceptibility testing (AST), mechanism of action studies, and drug screening assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Mechanism of Action
The antibacterial action of this compound is a synergistic effect of its two components. Cefoperazone targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[1] Sulbactam, on the other hand, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam prevents the enzymatic degradation of cefoperazone, thereby extending its antibacterial spectrum to include β-lactamase-producing bacterial strains.
Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the preparation of this compound (Cefoperazone and Sulbactam) stock solutions.
Table 1: Solubility of Cefoperazone Sodium and Sulbactam Sodium
| Compound | Solvent | Solubility | Reference |
| Cefoperazone Sodium | Water | 60 mg/mL | [2] |
| DMSO | 100 mg/mL | [3] | |
| PBS | 100 mg/mL | [2] | |
| Sulbactam Sodium | Water | Freely soluble (≥ 100 mg/mL) | [4][5] |
| DMSO | ~30 mg/mL | [6] | |
| Ethanol | ~30 mg/mL | [6] | |
| PBS (pH 7.2) | ~5 mg/mL | [6] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Compound | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Cefoperazone | - | Crystalline Solid | -20°C | Unstable, activity loss on storage | [7] |
| Sulbactam | - | Crystalline Solid | -20°C | ≥ 4 years | [6] |
| Sulbactam Sodium | DMSO | High | -80°C | Up to 6 months | [5] |
| DMSO | High | -20°C | Up to 1 month | [5] | |
| Sulbactam | Aqueous Buffer | Low | 2-8°C | Not recommended for more than one day | [6] |
Experimental Protocols
Preparation of Individual Stock Solutions
For flexibility in experimental design, it is recommended to prepare separate high-concentration stock solutions of Cefoperazone Sodium and Sulbactam Sodium. This allows for testing of different ratios of the two compounds.
Materials:
-
Cefoperazone Sodium powder
-
Sulbactam Sodium powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Protocol for Cefoperazone Sodium Stock Solution (e.g., 50 mg/mL in DMSO):
-
Weighing: Accurately weigh the desired amount of Cefoperazone Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.[2]
-
Sterilization (Optional): If required for the application, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. Due to the inherent instability of cefoperazone, it is advisable to use freshly prepared solutions whenever possible.[7]
Protocol for Sulbactam Sodium Stock Solution (e.g., 30 mg/mL in DMSO):
-
Weighing: Accurately weigh the desired amount of Sulbactam Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of the powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Preparation of a Combined this compound Stock Solution
For routine experiments using a fixed ratio of Cefoperazone to Sulbactam (commonly 1:1 or 2:1), a combined stock solution can be prepared.[8]
Protocol for a 2:1 Cefoperazone:Sulbactam Stock Solution (e.g., 20 mg/mL Cefoperazone and 10 mg/mL Sulbactam in DMSO):
-
Weighing: In a single sterile conical tube, weigh 20 mg of Cefoperazone Sodium powder and 10 mg of Sulbactam Sodium powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly until both powders are completely dissolved. Use sonication if necessary.
-
Sterilization (Optional): Filter sterilize the combined stock solution using a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot and store at -80°C. Due to the instability of cefoperazone, it is recommended to use these stocks for a shorter duration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical in vitro experiment, such as an antimicrobial susceptibility test.
References
- 1. biotrading.com [biotrading.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cefoperazone | 62893-19-0 [amp.chemicalbook.com]
- 8. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulperazone in a Murine Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Sulperazone (cefoperazone-sulbactam) in a murine model of sepsis. This document outlines detailed experimental protocols, presents relevant quantitative data in a structured format, and visualizes key pathways and workflows to facilitate research and development in the field of sepsis treatment.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Murine models of sepsis are critical for understanding the pathophysiology of the disease and for evaluating novel therapeutic interventions. This compound, a combination of a third-generation cephalosporin (cefoperazone) and a β-lactamase inhibitor (sulbactam), has a broad spectrum of antibacterial activity.[1][2] These notes detail the application of this compound in the context of a clinically relevant murine sepsis model.
Data Presentation
Table 1: Survival Rates in a Murine Infection Model with Cefoperazone-Sulbactam Treatment
| Treatment Group | Pathogen | Survival Rate (%) | Reference |
| Untreated Controls | E. coli | 25 | [3][4] |
| Cefoperazone (700 mg/kg) | E. coli | 46 | [3][4] |
| Cefoperazone (700 mg/kg) + Sulbactam (350 mg/kg) | E. coli | 73 | [3][4] |
| Untreated Controls | P. aeruginosa | 0 | [3][4] |
| Cefoperazone (700 mg/kg) | P. aeruginosa | 10 | [3][4] |
| Cefoperazone (700 mg/kg) + Sulbactam (350 mg/kg) | P. aeruginosa | 50 | [3][4] |
Note: Data from a granulocytopenic murine model of disseminated infection, not a sepsis model. This data is presented as a relevant starting point for efficacy studies.
Table 2: Typical Pro-inflammatory Cytokine Profile in CLP-Induced Murine Sepsis
| Cytokine | Peak Time Post-CLP | Peak Plasma Concentration (pg/mL) - Severe Sepsis | Reference |
| TNF-α | ~6 hours | >40 | [5] |
| IL-6 | 6-12 hours | >10,000 | [5][6] |
| IL-1β | ~20 hours | ~400 | [5] |
Note: These are representative values from studies on CLP-induced sepsis without this compound treatment and serve as a baseline for assessing the anti-inflammatory effects of the drug.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Murine Model of Sepsis
The CLP model is the gold standard for inducing polymicrobial sepsis in mice as it closely mimics the clinical course of human sepsis.[7]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (22-gauge or as required to modulate severity)
-
70% ethanol
-
Saline, pre-warmed to 37°C
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The ligation length can be varied to control the severity of sepsis; a longer ligation results in higher mortality.
-
Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge for moderate sepsis). A small amount of fecal content should be extruded.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Administer pre-warmed saline subcutaneously for fluid resuscitation (e.g., 50 mL/kg).
-
Administer an analgesic for post-operative pain relief.
-
Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
Protocol 2: Administration of this compound
Materials:
-
This compound (Cefoperazone and Sulbactam) for injection
-
Sterile saline or water for injection
-
Syringes and needles for administration
Dosage and Administration (Adapted from a murine infection model):
-
Recommended Starting Dose: Cefoperazone 700 mg/kg and Sulbactam 350 mg/kg.[3][4] This dosage should be optimized for the specific sepsis model and research question.
-
Preparation: Reconstitute this compound powder with sterile saline or water for injection to the desired concentration.
-
Administration: Administer the prepared solution via intraperitoneal (IP) or subcutaneous (SC) injection. The first dose should be administered at a defined time point post-CLP (e.g., 6 hours) to mimic clinical scenarios. Subsequent doses can be administered every 12 or 24 hours.
Protocol 3: Assessment of Inflammatory Cytokines
Materials:
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ELISA kits for murine TNF-α, IL-6, and other relevant cytokines
-
Plate reader
Procedure:
-
Collect blood samples from mice at various time points post-CLP and treatment (e.g., 6, 12, 24 hours).
-
Centrifuge the blood to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and other cytokines using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: Putative mechanism of this compound in sepsis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for investigating the efficacy of this compound in a murine model of sepsis. The provided dosage, derived from a non-sepsis infection model, serves as a robust starting point for dose-response studies. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental objectives. The visualization of the putative signaling pathway and the experimental workflow are intended to aid in the design and execution of these studies. Further research is warranted to elucidate the precise effects of this compound on the inflammatory cascade in sepsis.
References
- 1. Effect of cefoperazone sulbactam sodium combined with meropenem on the immune function in the treatment of neonatal pneumonia caused by multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefoperazone: A review of its in vitro antimicrobial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulperazone in Veterinary Infection Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its application in veterinary medicine is of significant interest for treating a variety of infections, particularly those caused by β-lactamase-producing, resistant strains of bacteria. This document provides detailed application notes and protocols for the use of this compound in veterinary infection research, consolidating data from various studies to guide researchers and drug development professionals.
The combination of cefoperazone and sulbactam offers a synergistic effect. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while sulbactam irreversibly inhibits β-lactamase enzymes, which would otherwise inactivate cefoperazone. This combination is effective against a wide range of pathogens, including certain cefoperazone-resistant strains.[1]
Quantitative Data Summary
The following tables summarize key quantitative data on the use of this compound and its components in various animal species.
Table 1: Recommended Dosages of this compound (Cefoperazone-Sulbactam) in Different Animal Species
| Animal Species | Dosage (mg/kg Body Weight) | Route of Administration | Indication | Reference |
| Large Animals | 5 - 10 | Intramuscular (IM), Intravenous (IV) | Mastitis, Metritis, Cervicitis, Abdominal infection, Pneumonia, Septicemia | [2] |
| Small Animals | 10 - 15 | Intramuscular (IM), Intravenous (IV) | General Infections | [2] |
Table 2: Pharmacokinetic Parameters of Cefoperazone in Various Animal Species
| Animal Species | Dose (mg/kg) | Route | Elimination Half-Life (t½β) (hours) | Bioavailability (%) | Apparent Volume of Distribution (L/kg) | Total Body Clearance (ml/min/kg) |
| Dogs | 20 | IV | 1.40 ± 0.36 | - | 0.233 | 1.96 |
| Dogs | 20 | IM | 2.24 ± 0.21 | 41.4 ± 7.1 | - | - |
| Horses | 30 | IV | 0.77 ± 0.19 | - | 0.68 ± 0.10 | - |
| Horses | 30 | IM | 1.52 ± 0.15 | 42.00 ± 5.33 | - | - |
| Sheep | 20 | IM | 3.32 ± 0.68 | 71.83 ± 5.96 | - | 3.30 ± 0.87 |
Data compiled from multiple sources.[3][4][5]
Table 3: In Vitro Efficacy of Cefoperazone against Common Veterinary Pathogens (MIC90 in µg/mL)
| Bacterial Species | Cefoperazone MIC90 (µg/mL) | Reference |
| Staphylococcus intermedius | 0.5 | [3] |
| Escherichia coli | 2.0 | [3] |
Experimental Protocols
Antimicrobial Susceptibility Testing Protocol
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial isolates from veterinary sources using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (Cefoperazone-Sulbactam) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from clinical cases
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Results can be read visually or with a microplate reader.
-
Pharmacokinetic Study Protocol in a Canine Model
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of this compound in dogs.
Materials:
-
Healthy adult dogs of a specific breed (e.g., Beagles)
-
This compound for injection
-
Catheters for intravenous administration and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for drug concentration analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate the dogs to the study environment.
-
Fast the animals overnight before dosing.
-
Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.
-
Administer a single dose of this compound (e.g., 15 mg/kg) intravenously or intramuscularly.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 2 mL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Drug Concentration Analysis:
-
Determine the concentration of cefoperazone and sulbactam in the plasma samples using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as elimination half-life (t½), area under the concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL).
-
Visualizations
Caption: Workflow for veterinary research on this compound.
Caption: Mechanism of action for this compound.
References
- 1. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterile Sulbactam & Cefoperazone (INJ. CEFVEL VET) – Morvel Veterinary [morvellab.com]
- 3. Pharmacodynamics and pharmacokinetics of cefoperazone and cefamandole in dogs following single dose intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefoperazone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijvm.org.il [ijvm.org.il]
Application Notes and Protocols for Sulperazone Susceptibility Testing by Disk Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulperazone is a combination antimicrobial agent consisting of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor. The addition of sulbactam extends the spectrum of cefoperazone to include bacteria that produce β-lactamase, an enzyme that can inactivate many penicillin and cephalosporin antibiotics. Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of this compound against specific bacterial isolates. The disk diffusion method, a modification of the Kirby-Bauer method, is a widely used, simple, and reliable technique for determining the susceptibility of bacterial pathogens to antimicrobial agents.[1][2] This document provides a detailed protocol for performing this compound susceptibility testing using the disk diffusion method, including quality control procedures and interpretation of results.
Principle of the Method
The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[1] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent for the test organism. The zone diameters are measured and interpreted according to established criteria to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[3]
Materials and Reagents
-
This compound (Cefoperazone/Sulbactam) antimicrobial susceptibility testing disks (75 µg Cefoperazone / 30 µg Sulbactam)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile inoculating loops or needles
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Acinetobacter spp. ATCC 43498, Klebsiella pneumoniae ATCC 700603, Escherichia coli ATCC 35218)
Experimental Protocol
Inoculum Preparation
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2°C for 2-6 hours until it achieves a turbidity comparable to or greater than the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm, with an expected absorbance of 0.08 to 0.13.
Inoculation of Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar to absorb any surface moisture before applying the disks.
Application of Antimicrobial Disks
-
Aseptically apply a this compound (75/30 µg) disk to the surface of the inoculated agar plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.
-
If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.
-
Incubate for 18-24 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler.
-
Interpret the results based on the zone diameter interpretive criteria provided in Table 1.
Data Presentation
Table 1: Zone Diameter Interpretive Criteria for this compound (75/30 µg)
| Zone Diameter (mm) | Interpretation |
| ≥ 21 | Susceptible |
| 16 - 20 | Intermediate |
| ≤ 15 | Resistant |
Source: Pfizer Product Information[4]
Quality Control
Quality control testing must be performed regularly to ensure the accuracy and precision of the susceptibility testing procedure. This includes testing standard QC strains with known susceptibility to this compound. The resulting zone diameters should fall within the acceptable ranges provided in Table 2.
Table 2: Quality Control Zone Diameter Ranges for this compound (75/30 µg)
| Quality Control Strain | ATCC Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 27 - 33 |
| Staphylococcus aureus | 25923 | 23 - 30 |
| Pseudomonas aeruginosa | 27853 | 22 - 29 |
| Acinetobacter spp. | 43498 | 26 - 32 |
| Klebsiella pneumoniae | 700603 | 24 - 30 |
| Escherichia coli | 35218 | 24 - 30 |
Sources: Pfizer Product Information[1], HIMEDIA Technical Data[5], Bio-Rad Product Information
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound disk diffusion susceptibility testing protocol.
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. biotrading.com [biotrading.com]
- 3. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microxpress.in [microxpress.in]
- 5. himediadownloads.com [himediadownloads.com]
Application Notes and Protocols for the Quantification of Sulperazone in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Sulperazone is a combination drug consisting of cefoperazone, a third-generation cephalosporin antibiotic, and sulbactam, a β-lactamase inhibitor. This combination enhances the antibacterial spectrum of cefoperazone, making it effective against a wider range of bacteria. Accurate quantification of this compound's components in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the quantification of cefoperazone and sulbactam in various biological samples using HPLC.
Experimental Workflows
The general workflow for the analysis of this compound in biological samples involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and detection.
Caption: General workflow for this compound analysis in biological samples.
Methodologies and Protocols
Several validated HPLC methods have been developed for the simultaneous determination of cefoperazone and sulbactam. The choice of method may depend on the biological matrix, required sensitivity, and available equipment (UV, Photodiode Array, or Mass Spectrometric detectors).
Method 1: Reversed-Phase HPLC with UV/PDA Detection
This is a common and robust method suitable for quantifying this compound in plasma, serum, and dried blood spots.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction for Dried Blood Spots) [1]
-
Spot 50 µL of whole blood onto a suitable collection card and allow it to dry completely.
-
Punch out the dried blood spot and place it in a microcentrifuge tube.
-
Add 100 µL of 0.5 M hydrochloric acid and the internal standard solution (e.g., cefuroxime).
-
Add 1000 µL of ethyl acetate and vortex for 5 minutes to extract the analytes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of a phosphate buffer-acetonitrile mixture (4:1 v/v).[1]
-
Inject a portion of the reconstituted sample into the HPLC system.
-
-
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of phosphate buffer (e.g., 10 mM, pH 3.2) and acetonitrile (e.g., 83:17 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 210 nm for simultaneous detection of both compounds.[1][2]
-
Injection Volume: 20 µL.
-
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for therapeutic drug monitoring, especially when low concentrations are expected or when dealing with complex matrices like serum from pediatric patients.[3][4][5]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation for Serum) [3][4][5]
-
Pipette a small volume of serum (e.g., 50-100 µL) into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., Shim-pack XR-ODS C18).[3][5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various HPLC methods for the quantification of cefoperazone and sulbactam.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (HPLC-PDA in DBS)[1] | Method 2 (HPLC-MS/MS in Serum)[3][5] | Method 3 (RP-HPLC in Formulation)[6] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Shim-pack XR-ODS C18 | Kromasil C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.2) : Acetonitrile (83:17) | Gradient: Water (0.1% FA) & ACN (0.1% FA) | Phosphate Buffer (pH 3.5) : Acetonitrile (35:65) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detector | PDA (210 nm) | Tandem Mass Spectrometer | PDA (215 nm) |
| Internal Standard | Cefuroxime | Not specified in abstract | Ornidazole |
| Retention Time (Cefoperazone) | 10.22 min | Not specified in abstract | 4.2 min |
| Retention Time (Sulbactam) | 3.46 min | Not specified in abstract | 2.3 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 (HPLC-PDA in DBS)[1] | Method 2 (HPLC-MS/MS in Serum)[3][5] | Method 3 (RP-HPLC in Formulation)[6] |
| Linearity Range (Cefoperazone) | 2.5 - 250 µg/mL | 0.03 - 10 µg/mL | 100 - 500 µg/mL |
| Linearity Range (Sulbactam) | 0.5 - 30 µg/mL | 0.01 - 3 µg/mL | 50 - 250 µg/mL |
| Correlation Coefficient (r) | > 0.999 | Not specified in abstract | Not specified in abstract |
| LLOQ (Cefoperazone) | 5 µg/mL | Not specified in abstract | 20 µg/mL |
| LLOQ (Sulbactam) | 1 µg/mL | Not specified in abstract | 10 µg/mL |
| Accuracy & Precision | Fulfilled FDA/EMA guidelines | Fulfilled FDA/EMA guidelines | Validated statistically with recovery studies |
Logical Relationships in Method Selection
The choice of the analytical method is guided by several factors, including the sample matrix, required sensitivity, and the purpose of the analysis.
Caption: Decision tree for selecting an appropriate HPLC method.
These application notes provide a comprehensive overview and practical protocols for the quantification of this compound in biological samples. Researchers should ensure that any method is fully validated in their laboratory according to relevant regulatory guidelines (e.g., FDA or EMA) before application to study samples.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cefoperazone and sulbactam in serum by HPLC-MS/MS: An adapted method for therapeutic drug monitoring in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cefoperazone and sulbactam in serum by HPLC-MS/MS: An adapted method for therapeutic drug monitoring in children. | Semantic Scholar [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Sulperazone in Continuous Ambulatory Peritoneal Dialysis (CAPD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulperazone (cefoperazone-sulbactam), a combination of a third-generation cephalosporin and a beta-lactamase inhibitor, in the context of Continuous Ambulatory Peritoneal Dialysis (CAPD). The following sections detail the available pharmacokinetic data, a suggested clinical trial protocol for evaluating its efficacy in CAPD-associated peritonitis, and relevant experimental workflows.
Introduction
Peritonitis is a major complication of CAPD, often leading to hospitalization, catheter removal, and technique failure. The empirical treatment of CAPD-associated peritonitis typically involves broad-spectrum antibiotics that cover both Gram-positive and Gram-negative organisms. This compound's spectrum of activity makes it a candidate for the treatment of this condition. These notes are intended to guide the design and implementation of preclinical and clinical studies involving this compound in the CAPD setting.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound administered to non-infected CAPD patients.
Table 1: Pharmacokinetic Parameters of Cefoperazone (2g) and Sulbactam (1g) in CAPD Patients
| Parameter | Cefoperazone (Intravenous) | Cefoperazone (Intraperitoneal) | Sulbactam (Intravenous) | Sulbactam (Intraperitoneal) |
| Mean Peak Serum Concentration (µg/mL) | 280.9 | 38.9 | 82.2 | 24.4 |
| Time to Peak Serum Concentration (hours) | End of infusion | 2 - 4 | End of infusion | 6 |
| Absolute Bioavailability | - | 61% | - | 70% |
Data from a study involving six non-infected CAPD patients who received a single fixed dose of 2g cefoperazone and 1g sulbactam in a randomized, two-way crossover fashion.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines the methodology for a pharmacokinetic study of this compound in CAPD patients, based on published research.
1. Patient Selection:
- Inclusion Criteria:
- Adult patients (18 years or older) on CAPD for at least 3 months.
- Clinically stable with no signs of active infection.
- Anuric or with minimal residual renal function.
- Informed consent obtained.
- Exclusion Criteria:
- Known allergy to cephalosporins or beta-lactamase inhibitors.
- Active peritonitis or other infection.
- Use of other antibiotics within the last 7 days.
- Significant hepatic dysfunction.
2. Study Design:
- A randomized, open-label, two-way crossover study.
- Patients are randomized to receive a single dose of this compound either intravenously or intraperitoneally, with a washout period of at least one week between administrations.
3. Drug Administration:
- Intravenous (IV) Administration: A single dose of 2g cefoperazone and 1g sulbactam is infused over 10-15 minutes.
- Intraperitoneal (IP) Administration: A single dose of 2g cefoperazone and 1g sulbactam is added to a 2-liter bag of peritoneal dialysis fluid and allowed to dwell for a prescribed period (e.g., 6 hours).
4. Sample Collection:
- Blood Samples: Collected at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine serum drug concentrations.
- Dialysate Samples: Collected from the drained peritoneal fluid at the end of the dwell period for intraperitoneal administration to measure drug concentrations.
5. Analytical Method:
- High-performance liquid chromatography (HPLC) or a similar validated bioanalytical method to determine the concentrations of cefoperazone and sulbactam in serum and dialysate.
6. Pharmacokinetic Analysis:
- Calculation of key pharmacokinetic parameters including peak serum concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability for the intraperitoneal route.
Proposed Clinical Trial Protocol for CAPD-Associated Peritonitis
The following is a proposed protocol for a clinical trial to evaluate the efficacy and safety of intraperitoneal this compound for the treatment of CAPD-associated peritonitis. This protocol is based on general guidelines for peritonitis treatment as a specific, detailed protocol for this compound was not found in the searched literature.
1. Patient Selection:
- Inclusion Criteria:
- Adult CAPD patients with a clinical diagnosis of peritonitis, defined by at least two of the following:
- Abdominal pain.
- Cloudy peritoneal effluent with a white blood cell count >100/µL with >50% polymorphonuclear cells.
- Positive Gram stain or culture of the peritoneal effluent.
- Informed consent obtained.
- Exclusion Criteria:
- Known allergy to cephalosporins or beta-lactamase inhibitors.
- Polymicrobial or fungal peritonitis at baseline.
- Concurrent use of other systemic or intraperitoneal antibiotics to which the causative organism is susceptible.
- Pregnancy or lactation.
2. Study Design:
- A prospective, open-label, single-arm study.
3. Intervention:
- Empiric Therapy: Upon diagnosis of peritonitis, initiate treatment with intraperitoneal this compound.
- Dosing Regimen:
- Loading Dose: 1.5g of this compound (1g cefoperazone and 0.5g sulbactam) in the first exchange.
- Maintenance Dose: 0.75g of this compound (0.5g cefoperazone and 0.25g sulbactam) in each subsequent exchange. Doses should be adjusted based on the patient's peritoneal membrane transport characteristics and clinical response.
- Duration of Therapy: A total of 14-21 days, depending on the clinical and microbiological response.
4. Assessment of Outcomes:
- Primary Outcome: Clinical cure, defined as the resolution of signs and symptoms of peritonitis at the end of therapy without the need for catheter removal or change in antibiotic therapy.
- Secondary Outcomes:
- Microbiological cure, defined as the eradication of the initial pathogen from peritoneal fluid cultures.
- Rate of treatment failure (no improvement or worsening of symptoms).
- Rate of peritonitis relapse within 4 weeks of completing therapy.
- Incidence of adverse events.
5. Monitoring:
- Daily assessment of clinical signs and symptoms.
- Repeat peritoneal fluid cell count and culture on day 3-5 of therapy to guide treatment modification.
- Monitoring of renal and hepatic function.
Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in CAPD patients.
Logical Workflow for Diagnosis and Treatment of CAPD-Associated Peritonitis
Caption: Logical workflow for the diagnosis and management of CAPD-associated peritonitis.
Application Notes and Protocols for Assessing Sulperazone Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, offers a promising approach to enhance antimicrobial efficacy, overcome resistance, and reduce the potential for the development of further resistance. Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antimicrobial agent. Assessing its synergistic potential with other antibiotics is crucial for optimizing treatment regimens against challenging MDR pathogens.
These application notes provide detailed protocols for in vitro assessment of this compound's synergistic activity with other antibiotics using established methodologies: the checkerboard assay and the time-kill curve analysis.
Principles of Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The combined antimicrobial activity is significantly greater than the sum of the individual activities.
-
Additivity: The combined activity is equal to the sum of the individual effects.
-
Indifference: The combined activity is no better or worse than that of the more active agent alone.
-
Antagonism: The combined activity is significantly less than the sum of their individual effects.
Data Presentation: Summarized Synergy Data
The following table summarizes representative data from synergy studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the interaction, calculated as:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values: .[1][2][3][4]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| This compound Combination | Target Organism | Method | FICI Value | Interpretation | Reference |
| This compound + Tigecycline | Acinetobacter baumannii | E-test | ≤ 0.5 | Synergy | [5] |
| This compound + Rifampicin | Acinetobacter baumannii | E-test | ≤ 0.5 | Synergy | [5] |
| This compound + Meropenem | Acinetobacter baumannii | E-test | Additive | [5] | |
| This compound + Levofloxacin | Pseudomonas aeruginosa | Checkerboard & Time-Kill | > 0.5 | Additive | [6] |
| This compound + Fosfomycin | Proteus spp., Enterobacter cloacae, Serratia marcescens | Not Specified | Not Specified | Synergy | [7] |
| This compound + Piperacillin | Proteus spp., Enterobacter cloacae, Serratia marcescens | Not Specified | Not Specified | Synergy | [7] |
| This compound + Ceftazidime | Pseudomonas aeruginosa | Not Specified | Not Specified | Synergy | [7] |
Experimental Protocols
Protocol 1: Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[1][8][9] It involves testing a two-dimensional array of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
Materials:
-
This compound (cefoperazone-sulbactam)
-
Second antibiotic of interest
-
96-well microtiter plates
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (35°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Stock Solution Preparation:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., water, DMSO) at a concentration that is a multiple of the highest concentration to be tested.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the antibiotics.
-
Along the x-axis (columns 1-10), prepare serial twofold dilutions of this compound. Column 11 will contain only this compound (no second antibiotic), and column 12 will serve as a growth control (no antibiotics).
-
Along the y-axis (rows A-G), prepare serial twofold dilutions of the second antibiotic. Row H will contain only the second antibiotic (no this compound).
-
The final volume in each well should be 100 µL, consisting of 50 µL of the appropriate antibiotic dilution and 50 µL of the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading the Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
-
FICI Calculation:
-
Calculate the FICI for each well showing growth inhibition using the formula mentioned above. The lowest FICI value is reported as the FICI for the combination.
-
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antibiotics over time and is considered a gold standard for synergy testing.[10][11][12]
Materials:
-
This compound (cefoperazone-sulbactam)
-
Second antibiotic of interest
-
Bacterial strain(s) of interest
-
CAMHB
-
Sterile culture flasks or tubes
-
Shaking incubator (35°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.2-0.3).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a relevant concentration)
-
This compound + second antibiotic in combination
-
-
-
Time-Kill Assay:
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[12]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]
-
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Caption: Mechanism of this compound Synergy with Other Antibiotics.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro assessment of cefoperazone-sulbactam based combination therapy for multidrug-resistant Acinetobacter baumannii isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of drug combinations in treating multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Combined effect of sulbactam/cefoperazone and other antibiotics against clinical isolates of multi-resistant strains. I. Effect of sulbactam against beta-lactams resistant strains and in vitro combined effect of sulbactam/cefoperazone with each of piperacillin, latamoxef, ceftazidime, fosfomycin and doxycycline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Sulperazone in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulperazone (cefoperazone-sulbactam) under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unreconstituted this compound powder?
A1: Unreconstituted this compound powder should be stored at or below 25°C (77°F) and protected from light.
Q2: How long is this compound stable after reconstitution?
A2: After reconstitution in its vial, this compound is stable for 24 hours when stored at or below room temperature (up to 25°C or 77°F) and for 7 days when refrigerated at 2°C to 8°C.[1]
Q3: In which common intravenous (IV) solutions is this compound stable?
A3: this compound is generally stable in 0.9% Sodium Chloride Injection, 5% Dextrose in Water (D5W), and Sodium Lactate Ringer's Injection. In these solutions, a decrease of less than 5% in content is observed over 6 hours.[2]
Q4: Are there any IV solutions that should be avoided for this compound administration?
A4: Yes. This compound is considered unstable in 5% Glucose and Sodium Chloride Injection, where a 10% decrease in content has been reported within 6 hours.[2] Initial reconstitution with Lactated Ringer's Solution should also be avoided due to incompatibility.
Q5: What is the stability of this compound in peritoneal dialysis (PD) solutions?
A5: The stability of this compound in PD solutions is highly dependent on temperature. At 4°C, both cefoperazone and sulbactam retain more than 90% of their initial concentration for 120 hours. At room temperature (25°C to 30°C), cefoperazone is stable for at least 24 hours, while sulbactam is less stable. At body temperature (37°C), cefoperazone's stability is less than 24 hours, and sulbactam's is less than 4 hours.
Q6: How does temperature affect the stability of this compound solutions?
A6: Higher temperatures accelerate the degradation of this compound. As noted with PD solutions, stability is significantly longer at refrigerated temperatures (4°C) compared to room temperature and body temperature.
Q7: Is this compound sensitive to light?
A7: The unreconstituted powder should be protected from light.[3] While reconstituted solutions do not require light protection, it is good laboratory practice to minimize exposure of any drug solution to direct, intense light unless photostability has been thoroughly established.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low assay results for this compound in solution. | 1. Degradation due to improper storage: The solution may have been stored at an inappropriate temperature or for too long. 2. Incompatible solvent: The chosen IV or buffer solution may be incompatible with this compound. 3. pH outside optimal range: The pH of the solution may be promoting degradation. | 1. Review the storage conditions and duration. Refer to the stability data tables below. Prepare fresh solutions as needed. 2. Ensure you are using a recommended stable solution such as 0.9% Sodium Chloride or 5% Dextrose in Water. Avoid 5% Glucose and Sodium Chloride Injection.[2] 3. Measure the pH of your solution. While specific optimal pH ranges for this compound are not extensively published, beta-lactams are generally more stable in slightly acidic to neutral pH. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation of this compound: These peaks may represent degradation products. 2. Contamination: The sample or solvent may be contaminated. | 1. Compare the chromatogram to a freshly prepared standard. If new peaks are present and the main peaks are reduced, degradation is likely. Consider the storage conditions (time, temperature, light exposure) as potential causes. 2. Analyze a blank (solvent only) to check for contamination. |
| Precipitation or cloudiness observed in the this compound solution. | 1. Incompatibility with diluent: Mixing with incompatible solutions, such as initial reconstitution with Lactated Ringer's or 2% lidocaine HCl, can cause precipitation. 2. Concentration exceeds solubility: The concentration of this compound may be too high for the chosen solvent. | 1. Discard the solution and prepare a new one using a compatible diluent. 2. Review the solubility information for this compound in your specific solvent. You may need to prepare a more dilute solution. |
Data on this compound Stability
Table 1: Stability of this compound in Various Intravenous Solutions at Room Temperature
| Intravenous Solution | Time (hours) | Remaining Cefoperazone/Sulbactam Content (%) |
| 0.9% Sodium Chloride Injection | 6 | > 95%[2] |
| 5% Dextrose in Water (D5W) | 6 | > 95%[2] |
| Sodium Lactate Ringer's Injection | 6 | > 95%[2] |
| 5% Glucose and Sodium Chloride Injection | 6 | ~ 90%[2] |
Table 2: Stability of this compound in Peritoneal Dialysis (PD) Solutions at Various Temperatures
| Storage Temperature | Time | Remaining Cefoperazone/Sulbactam Content (%) | Notes |
| 4°C | 120 hours | > 90% | Both components are stable. |
| 25°C - 30°C (Room Temperature) | 24 hours | Cefoperazone: Stable Sulbactam: Less than 24-hour stability | Sulbactam degrades faster than cefoperazone at room temperature. |
| 37°C (Body Temperature) | < 24 hours | Cefoperazone: Stable for < 24 hours Sulbactam: Stable for < 4 hours | Significant degradation, especially of sulbactam, at physiological temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Stability Testing
This protocol outlines the steps for preparing a this compound solution to be used in stability studies.
Caption: Workflow for this compound Solution Preparation and Stability Testing.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol based on published methods for the simultaneous determination of cefoperazone and sulbactam. Method optimization and validation are required for specific applications.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer like 0.005 M tetrabutylammonium hydroxide solution (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a ratio of approximately 75:25 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[4]
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of cefoperazone and sulbactam of known concentrations.
-
Inject the standard solutions to determine their retention times and peak areas.
-
Inject the test samples (from the stability study) and record the chromatograms.
-
Calculate the concentration of cefoperazone and sulbactam in the test samples by comparing their peak areas with those of the standards.
-
Degradation Pathway Overview
The primary degradation pathway for beta-lactam antibiotics like cefoperazone is the hydrolysis of the beta-lactam ring, which leads to a loss of antibacterial activity. Sulbactam, a beta-lactamase inhibitor, is also susceptible to hydrolysis. Degradation can be accelerated by factors such as non-optimal pH, elevated temperatures, and the presence of certain ions.
Caption: Factors Influencing the Degradation of this compound.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Compatibility and Stability of Ten Commonly Used Clinical Drugs in Pediatric Electrolyte Supplements Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sulperazone Resistance in Pseudomonas aeruginosa
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to Sulperazone (cefoperazone/sulbactam) in Pseudomonas aeruginosa. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Pseudomonas aeruginosa isolate is showing high Minimum Inhibitory Concentration (MIC) values for this compound. What are the primary resistance mechanisms?
A1: Resistance to this compound in P. aeruginosa is typically multifactorial.[1] The primary mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the cefoperazone component. While sulbactam is a β-lactamase inhibitor, certain enzymes may not be effectively inhibited.
-
Reduced Permeability: Decreased expression or mutations in outer membrane porins, particularly OprD, which restricts the entry of this compound into the bacterial cell.[2][3]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM and MexXY-OprM, which actively expel the antibiotic from the cell.[4]
-
Target Modification: Alterations in the penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.
-
Biofilm Formation: Growth in a biofilm matrix can confer broad-spectrum antibiotic resistance.
Q2: How can I determine which resistance mechanism is present in my P. aeruginosa isolate?
A2: A systematic approach involving a series of experiments can help elucidate the resistance mechanism. This typically involves:
-
Confirming Resistance: Accurate determination of the MIC of this compound.
-
Assessing β-lactamase Activity: Using a chromogenic substrate like nitrocefin to detect β-lactamase production.
-
Evaluating Efflux Pump Activity: Performing an efflux pump inhibitor assay or a real-time efflux assay.
-
Analyzing Gene Expression: Using quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding for efflux pumps (e.g., mexA) and porins (e.g., oprD).
Q3: Are there established clinical breakpoints for this compound against P. aeruginosa?
A3: Currently, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria for cefoperazone-sulbactam.[5][6] However, some studies suggest using the breakpoints for cefoperazone alone for interpretation. It is recommended to include quality control strains such as P. aeruginosa ATCC 27853 in your experiments for reference.[5]
Troubleshooting Guides
Issue 1: Consistently High MIC Values for this compound
Troubleshooting Steps:
-
Verify MIC Methodology: Ensure that your MIC testing protocol is performed correctly. Common sources of error include incorrect inoculum density, improper incubation conditions, and issues with the antibiotic stock solution. Refer to the detailed Broth Microdilution MIC Protocol below.
-
Assess for β-lactamase Production: Perform a nitrocefin assay to check for β-lactamase activity. A rapid color change from yellow to red indicates the presence of these enzymes.
-
Investigate Efflux Pump Overexpression: Use an efflux pump inhibitor like Carbonyl Cyanide m-chlorophenyl hydrazone (CCCP) in your MIC assay. A significant reduction in the MIC in the presence of the inhibitor suggests efflux pump involvement.
-
Quantify Gene Expression: Perform qRT-PCR to analyze the expression of key resistance genes. Overexpression of efflux pump genes (e.g., mexA, mexB) and downregulation of the porin gene oprD are common in resistant isolates.[7][8]
Issue 2: Positive β-lactamase Test but this compound is Still Ineffective
Troubleshooting Steps:
-
Consider the Type of β-lactamase: Sulbactam is not effective against all β-lactamases. Your isolate may be producing a metallo-β-lactamase (MBL) or have a high level of AmpC β-lactamase expression that overwhelms the inhibitory effect of sulbactam.
-
Perform Synergistic Testing: Test this compound in combination with other β-lactamase inhibitors (if available) or other classes of antibiotics to explore potential synergistic effects.
-
Investigate Other Mechanisms: Even in the presence of β-lactamases, other resistance mechanisms like reduced permeability and efflux can contribute to high-level resistance. It's crucial to evaluate these possibilities as well.
Data Presentation
Table 1: MIC Values of Cefoperazone and Cefoperazone-Sulbactam against Carbapenem-Resistant P. aeruginosa
| Antibiotic | Ratio | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefoperazone | - | 0.25 - >64 | >64 | >64 |
| Cefoperazone-Sulbactam | 1:1 | 0.25 - >64 | >64 | >64 |
| Cefoperazone-Sulbactam | 2:1 | 0.25 - >64 | >64 | >64 |
Data synthesized from a study on carbapenem-resistant P. aeruginosa. The addition of sulbactam did not significantly change the MIC values in these resistant strains, suggesting other resistance mechanisms are at play.[9][10]
Table 2: Typical Gene Expression Changes in this compound-Resistant P. aeruginosa
| Gene | Function | Typical Fold Change in Resistant Strains |
| mexA | Efflux Pump | 4- to 8-fold increase |
| mexB | Efflux Pump | 4- to 8-fold increase |
| oprM | Efflux Pump | 4- to 8-fold increase |
| oprD | Porin Channel | Downregulation/Loss of expression |
Fold changes are relative to a susceptible reference strain. These are general ranges and can vary between isolates.[7][8]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is adapted from CLSI guidelines.[11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
P. aeruginosa isolate and control strain (e.g., ATCC 27853)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation: a. Prepare serial twofold dilutions of this compound in CAMHB in the microtiter plate. The final volume in each well should be 50 µL. b. The final concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final inoculum density to 5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Nitrocefin Assay for β-lactamase Activity
This is a rapid qualitative assay.[1][4]
Materials:
-
Nitrocefin solution (typically 0.5-1.0 mg/mL)
-
Microscope slide or filter paper
-
Sterile loop or toothpick
-
P. aeruginosa colonies
Procedure:
-
Slide Method: a. Place a drop of nitrocefin solution on a clean microscope slide. b. Using a sterile loop, pick a colony and smear it into the drop of nitrocefin.
-
Observation: a. A positive result is indicated by a color change from yellow to red within 5-10 minutes. This signifies the hydrolysis of the β-lactam ring in nitrocefin.
Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
This assay indirectly measures efflux pump activity by monitoring the accumulation of a fluorescent substrate.[12][13]
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
P. aeruginosa cells
-
PBS
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., CCCP) - optional
Procedure:
-
Cell Preparation: a. Grow P. aeruginosa to mid-log phase and harvest the cells by centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup: a. Add the cell suspension to the wells of the 96-well plate. b. Add EtBr to a final concentration of 1-2 µg/mL. c. If using an inhibitor, add it to the appropriate wells.
-
Fluorescence Measurement: a. Measure the baseline fluorescence (Excitation ~530 nm, Emission ~600 nm). b. Add glucose to the wells to energize the efflux pumps. c. Immediately begin monitoring the fluorescence over time. A rapid decrease in fluorescence indicates active efflux of EtBr. In the presence of an effective inhibitor, the rate of fluorescence decrease will be significantly slower.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol provides a general framework. Specific primers and probes for genes like mexA and oprD need to be designed or obtained from literature.[14][15][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
qRT-PCR instrument
-
Primers for target genes (mexA, oprD) and a housekeeping gene (e.g., rpsL)
Procedure:
-
RNA Extraction: a. Grow P. aeruginosa under the desired conditions (with and without this compound exposure). b. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: a. Set up the qRT-PCR reaction with the cDNA, primers, and master mix. b. A typical thermal cycling profile is:
- Initial denaturation (e.g., 95°C for 10 minutes)
- 40 cycles of:
- Denaturation (e.g., 95°C for 15 seconds)
- Annealing/Extension (e.g., 60°C for 60 seconds)
-
Data Analysis: a. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a susceptible control strain.
Visualizations
Caption: Mechanisms of this compound resistance in P. aeruginosa.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapid detection of mexX in Pseudomonas aeruginosa based on CRISPR-Cas13a coupled with recombinase polymerase amplification [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Sulperazone Dosage in Preclinical Animal Studies
Welcome to the technical support center for sulperazone (cefoperazone/sulbactam) preclinical research. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage in animal studies by providing answers to frequently asked questions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a combination drug consisting of cefoperazone and sulbactam. Cefoperazone is a third-generation cephalosporin antibiotic that inhibits the synthesis of the bacterial cell wall, a critical component for bacterial survival.[1][2] Sulbactam is a β-lactamase inhibitor.[1][2] Many resistant bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics like cefoperazone.[1][2] Sulbactam irreversibly binds to and inactivates these enzymes, thereby protecting cefoperazone from degradation and enhancing its antibacterial efficacy, particularly against resistant strains.[1][2]
References
Avoiding coagulation abnormalities with Sulperazone in research subjects
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to mitigate the risk of coagulation abnormalities in research subjects treated with Sulperazone (cefoperazone-sulbactam).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced coagulation abnormalities?
A1: The coagulation abnormalities associated with this compound are primarily attributed to the cefoperazone component, specifically its N-methylthiotetrazole (NMTT) side chain.[1][2] This NMTT side chain is believed to induce a state of vitamin K deficiency through two main mechanisms:
-
Inhibition of Vitamin K Epoxide Reductase: The NMTT side chain can inhibit the enzyme vitamin K epoxide reductase in the liver.[2] This enzyme is crucial for the vitamin K cycle, which is necessary for the activation of vitamin K-dependent clotting factors (Factors II, VII, IX, and X).[1]
-
Alteration of Intestinal Flora: Cefoperazone can suppress the intestinal bacteria that are responsible for synthesizing vitamin K.[3][4]
This disruption in the vitamin K cycle leads to the production of inactive clotting factors, resulting in a prolonged prothrombin time (PT) and an increased risk of bleeding.[2][3]
Q2: What are the key risk factors for developing coagulation disorders with this compound use in research subjects?
A2: Several factors can increase the risk of this compound-induced coagulopathy. Researchers should carefully consider these factors during subject selection and monitoring. Key risk factors include:
-
Advanced Age: Older subjects are more susceptible to coagulation dysfunction.[5][6][7][8]
-
Prolonged Treatment Duration: The risk of coagulopathy increases with the length of this compound administration.[5][6][7][9] Studies have identified optimal cutoff for treatment duration to be around 5 to 9 days.[5][9]
-
High Total Dose: A higher cumulative dose of this compound is an independent risk factor.[5][6][7][9] A total dose of 48g has been identified as a potential cutoff.[5][6]
-
Poor Nutritional Status: Subjects with poor food intake or malnutrition may have depleted vitamin K stores, making them more vulnerable.[4][9][10]
-
Hepatic and Renal Dysfunction: Impaired liver or kidney function can affect drug metabolism and excretion, as well as the synthesis of clotting factors.[3][9]
-
Hypoalbuminemia: Low serum albumin levels have been identified as a significant risk factor.[1][10]
-
Concomitant Medications: Co-administration with other drugs that can affect coagulation, such as vancomycin, may increase the risk.[1]
Q3: Should vitamin K be administered prophylactically to all research subjects receiving this compound?
A3: The routine prophylactic use of vitamin K is a subject of debate, with some studies supporting it and others suggesting it may not be necessary for all subjects.[1][2][11]
-
Arguments for Prophylaxis: Several studies suggest that prophylactic vitamin K administration is an independent protective factor against this compound-induced coagulopathy, especially in subjects with multiple risk factors.[5][6][7][9][12]
-
Arguments Against Routine Prophylaxis: Some research indicates that prophylactic vitamin K does not offer a significant benefit in preventing the elevation of the International Normalized Ratio (INR) in all patients.[1][11] These studies recommend close monitoring of coagulation parameters and administering vitamin K therapeutically if abnormalities are detected.[1]
Recommendation for Researchers: A risk-based approach is advisable. For subjects with two or more identified risk factors (see Q2), prophylactic administration of vitamin K should be strongly considered.[9] For low-risk subjects, diligent monitoring of coagulation parameters may be sufficient, with therapeutic vitamin K administered as needed.
Q4: What are the typical signs of coagulation abnormalities to monitor for in research subjects?
A4: Researchers should monitor for both clinical signs of bleeding and laboratory evidence of coagulopathy.
-
Clinical Signs:
-
Laboratory Monitoring:
-
Prothrombin Time (PT) and International Normalized Ratio (INR): This is the most sensitive indicator of this compound's effect on the extrinsic coagulation pathway.[13] A prolongation of PT/INR is a key diagnostic marker.[1][10]
-
Activated Partial Thromboplastin Time (aPTT): The aPTT may also be prolonged.[6][14]
-
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Prolonged PT/INR in a research subject with no clinical signs of bleeding. | This compound-induced vitamin K deficiency. | 1. Confirm the PT/INR result with a repeat test. 2. Review the subject's risk factors. 3. Consider administering a therapeutic dose of vitamin K.[1] 4. Increase the frequency of PT/INR monitoring. |
| Clinical signs of bleeding (e.g., bruising, hematuria) are observed. | Significant coagulopathy due to this compound. | 1. Immediately discontinue this compound administration.[4] 2. Administer intravenous vitamin K.[15] 3. In cases of severe bleeding, consider the administration of fresh frozen plasma or prothrombin complex concentrates.[3][15] 4. Perform immediate coagulation testing (PT/INR, aPTT). |
| PT/INR remains elevated despite vitamin K administration. | 1. Insufficient dose or frequency of vitamin K. 2. Severe underlying hepatic dysfunction. 3. Presence of other coagulation inhibitors. | 1. Re-evaluate the dosage and administration route of vitamin K. 2. Assess the subject's liver function. 3. Consult with a veterinarian or specialist in animal coagulation. |
Data on Risk Factors for this compound-Induced Coagulopathy
| Risk Factor | Study Finding | Reference |
| Advanced Age | Independent risk factor. | [5][6][7][8] |
| Treatment Duration | Independent risk factor; optimal cut-off of 5 days. | [5][6] |
| Total Dose | Independent risk factor; optimal cut-off of 48g. | [5][6] |
| Hypoalbuminemia | Significant risk factor. | [1][10] |
| Renal Dysfunction | Independent risk factor. | [9] |
| Poor Food Intake | Independent risk factor. | [9][10] |
| Vitamin K Supplementation | Independent protective factor. | [5][6][7] |
| Co-administration of Vancomycin | Significant risk factor. | [1] |
Experimental Protocols
Protocol 1: Blood Sample Collection for Coagulation Assays in Rodents
Objective: To obtain high-quality citrated plasma for the analysis of coagulation parameters.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Microcentrifuge tubes containing 3.2% or 3.8% sodium citrate
-
Pipettes and sterile tips
-
Refrigerated centrifuge
Procedure:
-
Anesthetize the rodent according to the approved institutional animal care and use committee (IACUC) protocol.
-
Perform cardiac puncture for terminal blood collection, which typically yields a high-quality sample.[2] For survival studies, other methods like sampling from the jugular or saphenous vein can be used.[7][10]
-
Draw the blood slowly to avoid hemolysis.[1]
-
Immediately transfer the blood into a microcentrifuge tube containing sodium citrate. The ratio of blood to anticoagulant is critical and should be 9:1.[3][14]
-
Gently invert the tube 8-10 times to ensure thorough mixing and prevent clotting.[5]
-
Centrifuge the sample at 1,500-2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[3][16]
-
Carefully aspirate the plasma supernatant using a plastic pipette and transfer it to a clean, labeled plastic tube.[12] Avoid disturbing the buffy coat and red blood cell pellet.
-
The plasma sample can be tested immediately or stored frozen at -70°C for later analysis.[12]
Protocol 2: Prothrombin Time (PT) Assay
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent, assessing the extrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from the research subject (see Protocol 1)
-
PT reagent (containing tissue factor/thromboplastin and calcium)
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Control plasma (normal and abnormal)
-
Pipettes and sterile tips
Procedure:
-
Bring the PT reagent and plasma samples to 37°C.
-
Pipette a specific volume of the plasma sample (e.g., 50 µL) into a pre-warmed cuvette.[17]
-
Incubate the plasma at 37°C for a specified time (e.g., 1-3 minutes).
-
Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the cuvette and simultaneously start the timer.[17]
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. If performing manually, stop the timer as soon as a visible clot is formed.
-
Run normal and abnormal control plasmas with each batch of samples to ensure the accuracy of the results.[17]
-
The PT is reported in seconds and is often converted to an International Normalized Ratio (INR) for standardized reporting.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway, assessing the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from the research subject (see Protocol 1)
-
aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Control plasma (normal and abnormal)
-
Pipettes and sterile tips
Procedure:
-
Bring the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.
-
Pipette a specific volume of the plasma sample (e.g., 50 µL) into a pre-warmed cuvette.[18]
-
Add an equal volume of the aPTT reagent (e.g., 50 µL) to the plasma.[18]
-
Incubate the plasma-reagent mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of the contact factors.[18][19]
-
Rapidly add the pre-warmed CaCl2 solution (e.g., 50 µL) to the cuvette and simultaneously start the timer.[16][18]
-
The coagulometer will detect the formation of a fibrin clot and record the time in seconds. If performing manually, stop the timer upon the appearance of a visible clot.
-
Run normal and abnormal control plasmas with each batch of samples.
-
The aPTT is reported in seconds.
Visualizations
Caption: Mechanism of this compound-induced coagulopathy.
Caption: Experimental workflow for coagulation monitoring.
Caption: Troubleshooting decision tree for prolonged PT/INR.
References
- 1. idexxbioanalytics.com [idexxbioanalytics.com]
- 2. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Samples in Coagulation Test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coagulation Tests | VCA Animal Hospitals [vcahospitals.com]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 8. idexx.co.uk [idexx.co.uk]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. research.uci.edu [research.uci.edu]
- 11. B. Coagulation experiments using citrated animal blood [bio-protocol.org]
- 12. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. Citrate Plasma Samples | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. eclinpath.com [eclinpath.com]
- 16. linear.es [linear.es]
- 17. atlas-medical.com [atlas-medical.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Methods to improve Sulperazone solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for dissolving Sulperazone (a co-formulation of Cefoperazone and Sulbactam) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound is a combination drug consisting of Cefoperazone, a third-generation cephalosporin antibiotic, and Sulbactam, a β-lactamase inhibitor. For in vitro assays, such as antimicrobial susceptibility testing (AST) or mechanism-of-action studies, the drug must be fully dissolved in the assay medium to ensure accurate and reproducible results. Poor solubility can lead to incorrect dosage, precipitation during the experiment, and unreliable data.
Q2: I have the sodium salt form of Cefoperazone and Sulbactam. Should I expect solubility issues?
A2: Generally, no. Cefoperazone sodium and Sulbactam sodium are both described as white crystalline powders that are freely or highly soluble in water.[1][2][3][4][5][6][7][8] Issues are more likely to arise from the specific buffer conditions (e.g., pH, ionic composition) of your assay rather than the intrinsic solubility of the compounds in water.
Q3: What is the optimal pH range for maintaining this compound stability in solution?
A3: Aqueous solutions of reconstituted Cefoperazone sodium typically have a pH between 4.5 and 6.5.[1][9] Sulbactam exhibits maximum stability in the pH range of 3.0 to 7.0.[10] Cefoperazone has been shown to be unstable at alkaline pH.[11] Therefore, maintaining a pH within the 4.5 to 7.0 range is recommended to ensure both solubility and stability.
Q4: Can I use DMSO to prepare a high-concentration stock solution?
A4: While water is the primary recommended solvent, Dimethyl sulfoxide (DMSO) can be used. However, it is critical to ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always perform a vehicle control experiment with the same final concentration of DMSO.
Troubleshooting Guide
Problem: My this compound powder is not dissolving or is forming a precipitate in my buffer.
This is a common issue that can often be resolved by systematically evaluating your solvent and preparation method. Follow the steps below.
Solubility Data Summary
Before attempting advanced methods, consult the known solubility of this compound's individual components.
| Compound | Solvent | Solubility | Source |
| Cefoperazone Sodium | Water | Freely Soluble; up to 475 mg/mL | [1][2][5][9] |
| Water | 50 mg/mL | [12] | |
| Methanol | Soluble | [1] | |
| Ethanol | Slightly Soluble | [1][6] | |
| Sulbactam Sodium | Water | Highly Soluble; Freely Soluble | [2][3][4][7] |
| Water | 50 mg/mL | [13] | |
| Dilute Acids | Freely Soluble | [3] | |
| Ethanol (96%) | Very Slightly Soluble | [3] |
Troubleshooting Workflow
If you encounter solubility challenges, use the following decision tree to identify a suitable solution.
Experimental Protocols
Protocol 1: Reconstitution in Aqueous Buffer (Primary Method)
This protocol is the standard starting point for solubilizing this compound.
-
Preparation : Use sterile, deionized water, Phosphate-Buffered Saline (PBS), or your final assay medium as the solvent.
-
Calculation : Determine the mass of this compound powder required to achieve the desired stock concentration. Note that this compound is a 1:1 combination by mass of Cefoperazone and Sulbactam.[2]
-
Dissolution : Add the appropriate volume of solvent to the vial containing the this compound powder.
-
Mixing : Vortex the vial vigorously for 30-60 seconds. A clear solution should form. Reconstituted solutions typically have a pH between 4.5 and 6.5.[9]
-
Sterilization : If necessary, sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Storage : Store reconstituted aqueous solutions as recommended by the manufacturer, typically at 2-8°C for short-term use or frozen (e.g., -20°C) for longer-term storage. Protect from light.[1][5]
Protocol 2: pH-Adjusted Solubilization
Use this method if your buffer system causes the drug to precipitate due to low pH.
-
Initial Slurry : Suspend the weighed this compound powder in a slightly smaller-than-final volume of your desired buffer to create a slurry.
-
pH Monitoring : Place the slurry on a magnetic stir plate with a micro-pH probe and monitor the pH.
-
Titration : Slowly add dilute (0.1 M) NaOH dropwise to the stirring slurry. Monitor for both dissolution of the powder and the change in pH.
-
Final pH : Stop adding NaOH once the powder is fully dissolved and the pH is within a stable range for your assay (ideally between 6.0 and 7.0). Be cautious, as Cefoperazone is unstable at alkaline pH.[11]
-
Volume Adjustment : Bring the solution to its final volume with the buffer.
-
Filtration and Storage : Filter and store the solution as described in Protocol 1.
Protocol 3: Co-Solvent Method Using DMSO
This method is for creating a high-concentration stock solution when aqueous solubility limits are insufficient for your experimental design.
-
Preparation : Use 100% sterile, cell culture-grade DMSO.
-
Dissolution : Add a small volume of DMSO to the this compound powder to create a high-concentration stock (e.g., 100 mg/mL). Vortex until fully dissolved.
-
Serial Dilution : Perform serial dilutions from this high-concentration stock into your final aqueous assay buffer.
-
Final Concentration Check : Critically ensure that the final concentration of DMSO in the assay does not exceed a level that affects your cells or biological system (usually <0.5%, and always verified with a vehicle control).
-
Storage : Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
References
- 1. drugfuture.com [drugfuture.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Sulbactam sodium | 69388-84-7 [chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Cefoperazone sodium salt | Fisher Scientific [fishersci.ca]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Cefoperazone Sodium Salt Powder BP, EP, USP (Sterile) CAS 62893-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Degradation Kinetics of Sodium Sulbactam in Aqueous Solutions [jstage.jst.go.jp]
- 11. Factors affecting the analysis of cefoperazone in cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toku-e.com [toku-e.com]
- 13. abmole.com [abmole.com]
Navigating Sulperazone MIC Assay Variability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Sulperazone (cefoperazone-sulbactam) Minimum Inhibitory Concentration (MIC) assay results. By standardizing protocols and understanding key variables, researchers can enhance the accuracy and reproducibility of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Question 1: My this compound MIC values are consistently higher or lower than expected for my quality control (QC) strains. What are the potential causes?
Answer: Deviation in QC strain MICs is a critical indicator of assay variability. Several factors could be at play:
-
Inoculum Preparation: The density of the bacterial inoculum is a crucial factor. A higher inoculum can lead to falsely elevated MICs due to the "inoculum effect," particularly for beta-lactamase-producing organisms. Conversely, a low inoculum might yield falsely low MICs. The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL.[1][2]
-
Media Composition: The cation concentration, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) can significantly impact the activity of beta-lactam antibiotics.[3][4] Lot-to-lot variability in MHB can lead to inconsistent results. It is essential to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[4][5]
-
Incubation Conditions: Suboptimal incubation temperature or duration can affect bacterial growth rates and, consequently, MIC values. The standard incubation condition is 35°C ± 2°C for 16-20 hours for most aerobic bacteria.[6]
-
This compound Preparation and Storage: Improper preparation or storage of this compound stock solutions can lead to degradation of the active components, resulting in inaccurate MIC values. Stock solutions should be prepared fresh or stored at appropriate temperatures for a validated period.
Question 2: I am observing significant variability in MIC results between experimental repeats. How can I improve reproducibility?
Answer: Inter-assay variability can be frustrating. To improve reproducibility, consider the following:
-
Standardize Everything: Strict adherence to a detailed, written protocol is paramount. This includes all steps from media preparation and QC testing to result interpretation.
-
Consistent Inoculum: Use a spectrophotometer or a McFarland standard to ensure your inoculum density is consistent for every experiment.
-
Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly to minimize volume errors during serial dilutions of this compound and bacterial inoculation.
-
Homogeneous Suspension: Ensure the bacterial suspension is well-mixed before inoculation to avoid clumps, which can lead to uneven growth.
-
Reading Method: Use a consistent method for reading MIC endpoints. If reading manually, ensure the same individual reads the results under the same lighting conditions. Automated readers can improve consistency but should be properly calibrated.
Question 3: My MIC results for clinical isolates are showing unexpected resistance to this compound. What could be the underlying mechanisms?
Answer: Unexpected resistance can be due to a variety of factors, including the presence of specific resistance mechanisms in the isolates.
-
Beta-Lactamase Production: The primary mechanism of resistance to cefoperazone is the production of beta-lactamase enzymes. While sulbactam is a beta-lactamase inhibitor, some bacteria may produce enzymes that are not effectively inhibited by sulbactam or may overproduce these enzymes.
-
Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of cefoperazone, can reduce the drug's binding affinity and lead to resistance.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.
-
Porin Channel Mutations: Changes in the outer membrane porin channels can restrict the entry of this compound into the bacterial cell, contributing to resistance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ratio of Cefoperazone to Sulbactam for MIC testing?
A1: For dilution-based MIC testing (broth or agar), a 2:1 ratio of cefoperazone to sulbactam is recommended.[7] However, some studies have shown that a 1:1 ratio may have greater in vitro activity against certain multidrug-resistant organisms.[1][2]
Q2: What are the CLSI-recommended quality control strains for this compound MIC testing?
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 25923[8] To monitor the sulbactam component, Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498 and for anaerobic testing, Bacteroides thetaiotaomicron ATCC® 29741 are recommended.[7]
Q3: How does inoculum size affect this compound MIC values?
A3: A higher inoculum size generally leads to higher MIC values, a phenomenon known as the inoculum effect. This is particularly pronounced for beta-lactamase-producing bacteria. For example, for some ESBL-producing E. coli, increasing the inoculum from a standard 5 x 10^5 CFU/mL to a high 5 x 10^7 CFU/mL can significantly decrease the susceptibility rate.[1][2]
Q4: Can I use an automated system to read my this compound MIC assays?
A4: Yes, automated systems can be used and may improve the consistency of MIC reading. However, it is crucial to validate the automated system against manual reading to ensure concordance. Regular calibration and maintenance of the automated reader are also essential.
Data Presentation
Table 1: Impact of Cefoperazone:Sulbactam Ratio on MIC (μg/mL) against Multidrug-Resistant Organisms
| Organism | Ratio 2:1 (MIC50 / MIC90) | Ratio 1:1 (MIC50 / MIC90) |
| ESBL-producing E. coli | 8 / >64 | 4 / 32 |
| ESBL-producing K. pneumoniae | 16 / >64 | 8 / >64 |
| Carbapenem-resistant A. baumannii | 32 / 64 | 16 / 64 |
| Carbapenem-resistant P. aeruginosa | >64 / >64 | >64 / >64 |
Data adapted from a study on multidrug-resistant organisms.[1][2] MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Effect of Inoculum Size on this compound Susceptibility Rates (%)
| Organism | Cefoperazone:Sulbactam Ratio | Normal Inoculum (5x10^5 CFU/mL) | High Inoculum (5x10^7 CFU/mL) |
| ESBL-producing E. coli | 2:1 | 90.9 | 60.6 |
| 1:1 | 97.0 | 87.9 | |
| ESBL-producing K. pneumoniae | 2:1 | 63.6 | 42.4 |
| 1:1 | 75.8 | 51.5 |
Data adapted from a study on the inoculum effect.[1][2][9]
Experimental Protocols
CLSI-Based Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[5][6][10][11][12][13][14][15]
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[4] Perform quality control on each new lot of media.
-
This compound Stock Solution: Prepare a stock solution of this compound (cefoperazone and sulbactam in a 2:1 ratio) in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration. Sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by using an automated plate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
References
- 1. The impact of inoculum size on the activity of cefoperazone-sulbactam against multidrug resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. goums.ac.ir [goums.ac.ir]
- 14. iacld.com [iacld.com]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Potential interactions of Sulperazone with other lab reagents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential interactions, stability, and compatibility of Sulperazone (cefoperazone/sulbactam) with common laboratory reagents and materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary known chemical incompatibilities of this compound?
A1: this compound has several known incompatibilities. Solutions of this compound and aminoglycosides should not be directly mixed due to physical incompatibility[1]. Additionally, a reaction characterized by flushing, sweating, headache, and tachycardia has been reported when alcohol (ethanol) is ingested during or up to five days after cefoperazone administration; therefore, solutions containing ethanol should be avoided[1][2].
Q2: Can I reconstitute this compound in Lactated Ringer's Solution?
A2: Direct initial reconstitution with Lactated Ringer's Solution should be avoided as these mixtures are incompatible[1]. However, a compatible mixture can be achieved through a two-step dilution process: first, reconstitute the this compound in Water for Injection, and then further dilute this solution with Lactated Ringer's Solution[1][2]. A similar two-step process is required for mixtures with 2% lidocaine HCl[2].
Q3: How does this compound interact with laboratory diagnostic tests?
A3: this compound can cause a false-positive reaction for glucose in urine when using Benedict's or Fehling's solution[1][2]. This is an example of an in vitro or analytical interference, where a substance in the patient's sample directly interferes with the test methodology[3].
Q4: What is the stability of this compound in different solutions and temperatures?
A4: The stability of this compound is highly dependent on temperature and the solution it is in. At 4°C, both cefoperazone and sulbactam are stable for an extended period. However, at higher temperatures, particularly body temperature (37°C), sulbactam degrades much more rapidly than cefoperazone. The stability of cephalosporins, in general, is also known to be pH-dependent[4][5].
Q5: Is this compound compatible with standard plastic and glassware?
A5: While specific data on this compound's long-term compatibility with all types of labware is not detailed, general principles apply. Most common laboratory plastics like polypropylene and polyethylene, as well as borosilicate glass, are generally inert. However, for certain drugs, interactions with container materials can occur. For instance, some drugs are more stable in plastic containers than in glass, and vice-versa[6]. It is always best practice to verify compatibility for long-term storage or sensitive experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms after mixing this compound with another drug solution. | Physical Incompatibility | This is common when mixing this compound directly with aminoglycoside solutions[1]. Immediately discard the mixture. For co-administration, use sequential intravenous infusion with separate tubing, ensuring the primary tubing is thoroughly flushed between doses[1]. |
| Unexpected color change in a colorimetric assay. | Analytical Interference | This compound or its metabolites may be interfering with the assay's chemical reactions. Review literature for known interferences with your specific assay. Consider using an alternative analytical method, such as HPLC, which offers higher specificity[3][7]. |
| Loss of antibacterial activity in an experiment conducted at 37°C. | Temperature-Dependent Degradation | Sulbactam, a component of this compound, is known to be unstable at 37°C, with significant degradation occurring in less than 4 hours. Prepare solutions fresh and use them immediately for experiments conducted at physiological temperatures. For storage, keep solutions at 4°C. |
| Urine glucose test gives a positive result in a non-diabetic subject. | Drug-Laboratory Test Interaction | Cefoperazone can cause false-positive results with copper reduction methods for urinary glucose detection (Benedict's or Fehling's solution)[1][2]. Use a glucose-specific test, such as one based on the glucose oxidase method, to avoid this interference. |
Data Summary Tables
Table 1: Stability of this compound (Cefoperazone 1 g/L and Sulbactam 500 mg/L) in Peritoneal Dialysis (PD) Solutions
| Temperature | Component | Stability (Retention of >90% Initial Concentration) | Source |
| 4°C | Cefoperazone & Sulbactam | ≥ 120 hours | |
| 25°C - 30°C (Room Temp) | Cefoperazone | ≥ 24 hours | |
| 25°C - 30°C (Room Temp) | Sulbactam | < 24 hours | |
| 37°C (Body Temp) | Cefoperazone | < 24 hours | |
| 37°C (Body Temp) | Sulbactam | < 4 hours |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is based on the methodology used to determine the stability of cefoperazone and sulbactam in solutions.
-
System: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: A β-cyclodextrin (β-CD) stationary phase column can be used for the simultaneous determination of cefoperazone and sulbactam.
-
Mobile Phase: A mixture of methanol and a buffer solution, such as 5 mM tetraethylammonium acetate (TEAA), can be effective. An example ratio is 35:65 (v/v) at a pH of 4.5[8].
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired laboratory reagent or buffer.
-
Incubate the solutions under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
At specified time points, withdraw aliquots of the sample.
-
Dilute the samples appropriately with the mobile phase or a suitable diluent.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the elution of cefoperazone and sulbactam using a UV detector (e.g., at 280 nm)[8].
-
Calculate the concentration of each component at each time point by comparing the peak areas to a standard curve.
-
Determine stability by calculating the percentage of the initial concentration remaining over time.
-
Visual Guides
Caption: Workflow for handling this compound and aminoglycoside incompatibility.
Caption: Decision tree for troubleshooting unexpected lab results.
Caption: Key factors influencing the chemical stability of this compound.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability and compatibility of antitumor agents in glass and plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
Validation & Comparative
A Comparative Analysis of In Vitro Efficacy: Sulperazone vs. Piperacillin-Tazobactam Against Multidrug-Resistant Organisms (MDROs)
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant organisms (MDROs) necessitates a continuous evaluation of the efficacy of our antimicrobial arsenal. This guide provides a detailed comparison of the in vitro activity of two prominent beta-lactam/beta-lactamase inhibitor combinations: Sulperazone (cefoperazone-sulbactam) and Piperacillin-Tazobactam. The following data, compiled from recent studies, offers insights into their performance against a range of clinically significant MDROs.
Comparative In Vitro Susceptibility Data
The following tables summarize the susceptibility of various MDROs to this compound and Piperacillin-Tazobactam, providing a quantitative basis for comparison.
Table 1: Susceptibility Rates of Gram-Negative Bacilli
| Organism | This compound (Cefoperazone-Sulbactam) Susceptibility (%) | Piperacillin-Tazobactam Susceptibility (%) | Study Population/Region |
| Pseudomonas aeruginosa | 70% | 75% | Clinical isolates from a tertiary care hospital[1][2][3] |
| Pseudomonas aeruginosa | 57.4% | 58.4% | Isolates from cancer patients[4] |
| Enterobacteriaceae | 67% | 59% | Clinical isolates from a tertiary care hospital |
| Enterobacteriaceae | 67.9% | 45.4% | Isolates from cancer patients[4] |
| Non-fermenters | 33% | 41% | Clinical isolates from a tertiary care hospital |
| Acinetobacter baumannii | 76.7% | Not Reported | Blood culture isolates[5] |
| ESBL-producing E. coli | ≥90% | Not Reported | Clinical isolates[6] |
| ESBL-producing K. pneumoniae | ≥90% | Not Reported | Clinical isolates[6] |
| Carbapenem-resistant A. baumannii | 68% | Not Reported | Clinical isolates[7] |
Table 2: Comparative Efficacy in Specific Patient Populations
| Condition | This compound (Cefoperazone-Sulbactam) Clinical Cure Rate (%) | Piperacillin-Tazobactam Clinical Cure Rate (%) | Notes |
| Hospital-Acquired Pneumonia (HAP) / Ventilator-Associated Pneumonia (VAP) | 80.9% | 80.1% | No significant difference observed[6][8][9] |
| Severe Community-Acquired Pneumonia (SCAP) | 84.2% | 80.3% | No significant difference observed[7] |
The Impact of Component Ratios on Efficacy
Research indicates that the ratio of cefoperazone to sulbactam can significantly influence the in vitro activity of this compound against MDROs. Studies have shown that a 1:1 or 1:2 ratio of cefoperazone to sulbactam may exhibit greater efficacy against certain MDROs, including carbapenem-resistant Acinetobacter baumannii and ESBL-producing Klebsiella pneumoniae, compared to the 2:1 ratio.[10][11] This suggests that formulations with a higher proportion of sulbactam could be more effective in combating resistance mechanisms.[10]
Experimental Methodologies
The data presented in this guide is predominantly derived from studies employing standardized in vitro susceptibility testing methods. The most commonly cited protocols are outlined below.
Kirby-Bauer Disk Diffusion Method
This method, a cornerstone of antimicrobial susceptibility testing, was utilized in several of the cited studies to determine the susceptibility of bacterial isolates.[1][2][3]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth medium.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Commercially prepared paper disks impregnated with a specific concentration of the antimicrobial agent (e.g., cefoperazone 75µ g/sulbactam 30µg and piperacillin 100µ g/tazobactam 10µg) are aseptically applied to the surface of the inoculated agar.[1][2]
-
Incubation: The plates are incubated under specific conditions (typically 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameters are interpreted as "susceptible," "intermediate," or "resistant" according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Broth Microdilution (Minimum Inhibitory Concentration - MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Protocol:
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
-
Interpretation: The MIC values are interpreted based on CLSI breakpoints to classify the isolate as susceptible, intermediate, or resistant.
Workflow for In Vitro Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two antimicrobial agents against MDROs.
Caption: Workflow for comparing in vitro antimicrobial efficacy.
Conclusion
The available in vitro data suggests that both this compound and Piperacillin-Tazobactam remain important agents in the fight against MDROs. While Piperacillin-Tazobactam showed a slight edge in susceptibility against Pseudomonas aeruginosa in some studies, this compound demonstrated robust activity against a broad range of Gram-negative bacteria, including highly resistant strains like Acinetobacter baumannii and ESBL-producing Enterobacteriaceae.[1][2][3][4][5][6]
Notably, the efficacy of this compound can be further optimized by adjusting the cefoperazone-to-sulbactam ratio, highlighting a potential avenue for future drug development and clinical application.[10][11] For researchers and drug development professionals, these findings underscore the importance of continuous surveillance of antimicrobial resistance patterns and the exploration of novel formulations to enhance the durability of our existing antibiotic armamentarium. The choice between these agents for empirical therapy should be guided by local antibiograms and the specific clinical context.
References
- 1. IN VITRO EFFICACY OF PIPERACILLIN/SULBACTAM, PIPERACILLIN / TAZOBACTAM AND CEFOPERAZONE/SULBACTAM AGAINST CLINICAL ISOLATES OF PSEUDOMONAS AERUGINOSA – A COMPARATIVE STUDY | Pakistan Armed Forces Medical Journal [pafmj.org]
- 2. researchgate.net [researchgate.net]
- 3. pafmj.org [pafmj.org]
- 4. imsear.searo.who.int [imsear.searo.who.int]
- 5. Evaluation of Piperacillin/Sulbactam, Piperacillin/Tazobactam and Cefoperazone/Sulbactam Dosages in Gram-Negative Bacterial Bloodstream Infections by Monte Carlo Simulation [mdpi.com]
- 6. Clinical Efficacy of Cefoperazone-Sulbactam versus Piperacillin-Tazobactam in the Treatment of Hospital-Acquired Pneumonia and Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical efficacy of cefoperazone-sulbactam versus piperacillin-tazobactam in the treatment of severe community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
- 11. Comparing the Outcomes of Cefoperazone/Sulbactam-Based and Non-Cefoperazone/Sulbactam-Based Therapeutic Regimens in Patients with Multiresistant Acinetobacter baumannii Infections—A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sulperazone's Stand Against Carbapenem-Resistant Acinetobacter baumannii: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Acinetobacter baumannii (CRAB) presents a formidable challenge in clinical settings, necessitating a critical evaluation of available therapeutic options. This guide provides an objective comparison of the in vitro activity of Sulperazone (a combination of cefoperazone and sulbactam) against CRAB, benchmarked against other relevant antibiotics. The data presented is a synthesis of findings from multiple studies, intended to inform research and development efforts in the pursuit of effective treatments for infections caused by this multidrug-resistant pathogen.
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against clinical isolates of carbapenem-resistant A. baumannii. These values are crucial for assessing the potential efficacy of these agents.
Table 1: Comparative In Vitro Activity of this compound (Cefoperazone/Sulbactam) Against Carbapenem-Resistant A. baumannii (CRAB)
| Antibiotic | Cefoperazone/Sulbactam Ratio | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefoperazone | - | >64 | >64 | >64 | 0.0%[1] |
| Cefoperazone/Sulbactam | 1:1 | 4->64 | 16 | 32 | 80.0%[1] |
| Cefoperazone/Sulbactam | 2:1 | 8->64 | 32 | >64 | 40.0%[1] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity of Comparator Antibiotics Against Carbapenem-Resistant A. baumannii (CRAB)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Meropenem | >16 | ≥32[2] | >64[3] |
| Colistin | 0.5 - 128[4] | 0.25 - 1[5][6] | 1 - 2[5][6] |
| Tigecycline | 1 - 16[5] | 2 - 4[5][7][8] | 4 - 8[5][7][8] |
Synergistic Activity of this compound Combinations
Studies have explored the potential for this compound to act synergistically with other antibiotics, which could enhance their collective efficacy against CRAB. The checkerboard method is commonly employed to assess these interactions, with the Fractional Inhibitory Concentration (FIC) index used to quantify the degree of synergy.
Table 3: Synergistic Effects of Cefoperazone/Sulbactam in Combination with Other Antibiotics against CRAB
| Combination | Synergy (%) | Additive/Indifference (%) | Antagonism (%) |
| Cefoperazone/Sulbactam + Polymyxin E | 97.0[9] | - | 0[9] |
| Cefoperazone/Sulbactam + Meropenem | 93.0[9] | - | 0[9] |
| Cefoperazone/Sulbactam + Tigecycline | 4.0[9] | 49.0 (Additive)[9] | 0[9] |
| Cefoperazone/Sulbactam + Amikacin | 13.0[9] | 75.0 (Additive)[9] | 0[9] |
| Cefoperazone/Sulbactam + Levofloxacin | 13.0[9] | 68.0 (Additive)[9] | 0[9] |
| Cefoperazone/Sulbactam + Rifampicin | 13.0[9] | 65.0 (Additive)[9] | 0[9] |
Synergy is typically defined as an FIC index of ≤ 0.5. Additive/Indifference is defined as an FIC index of > 0.5 to 4. Antagonism is defined as an FIC index of > 4.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[10][11][12][13]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For this compound, dilutions are typically prepared based on the cefoperazone component.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A bacterial suspension is prepared to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
Antibiotic Exposure: Antibiotics are added to the bacterial suspensions at predetermined concentrations, often at multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each suspension, serially diluted, and plated on appropriate agar plates.
-
Quantification: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution method to assess the interaction between two antibiotics.[9]
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubation and Reading: The plates are incubated and read in the same manner as for MIC determination.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FIC index is reported.
Mechanisms of Action and Resistance
Understanding the underlying molecular mechanisms is crucial for interpreting the experimental data and for the rational design of new therapeutic strategies.
This compound's Mechanism of Action
Cefoperazone, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam is a β-lactamase inhibitor that protects cefoperazone from degradation by many bacterial β-lactamases. Importantly, sulbactam itself possesses intrinsic antibacterial activity against A. baumannii by binding to and inhibiting PBP1 and PBP3.
References
- 1. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of carbapenemase-producing and colistin resistant Acinetobacter baumannii isolates in Batna hospitals, Algeria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline Susceptibility and tetB Gene in Carbapenem-Resistant Acinetobacter baumannii in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline susceptibility of multidrug-resistant Acinetobacter baumannii from intensive care units in the western Balkans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. cjic.com.cn [cjic.com.cn]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. normsplash.com [normsplash.com]
- 13. webstore.ansi.org [webstore.ansi.org]
In Vitro Showdown: Cefoperazone-Sulbactam Outshines Cefoperazone Against Resistant Bacteria
A comprehensive analysis of in vitro studies demonstrates the superior efficacy of the Cefoperazone-Sulbactam combination compared to Cefoperazone alone, particularly against challenging multidrug-resistant pathogens. The addition of Sulbactam, a β-lactamase inhibitor, demonstrably restores and enhances Cefoperazone's antibacterial activity against bacteria that have developed resistance via β-lactamase production.
This guide synthesizes data from multiple in vitro studies to provide a clear comparison for researchers, scientists, and drug development professionals. The evidence underscores the synergistic relationship between Cefoperazone and Sulbactam, offering a potent solution in the face of growing antibiotic resistance.
Superior Antibacterial Activity of Cefoperazone-Sulbactam
The combination of Cefoperazone with Sulbactam consistently demonstrates greater in vitro activity against a wide range of bacterial isolates compared to Cefoperazone by itself. This enhanced effect is most pronounced against organisms that produce β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics like Cefoperazone. Sulbactam irreversibly binds to and inactivates these enzymes, effectively shielding Cefoperazone from degradation and allowing it to exert its antibacterial action.[1]
This synergistic activity is particularly crucial in treating infections caused by multidrug-resistant organisms (MDROs). For instance, Cefoperazone-Sulbactam has shown continued in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as carbapenem-resistant Acinetobacter baumannii.[2][3]
Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various in vitro studies, highlighting the enhanced potency of the Cefoperazone-Sulbactam combination. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antibacterial activity.
Table 1: In Vitro Activity against Carbapenem-Resistant Acinetobacter baumannii
| Antibiotic Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefoperazone | - | - | - | 0.0%[4][5] |
| Cefoperazone-Sulbactam (1:1) | - | - | - | 80.0%[4][5] |
| Cefoperazone-Sulbactam (2:1) | - | - | - | 40.0%[4][5] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: In Vitro Activity against Carbapenem-Resistant Pseudomonas aeruginosa
| Antibiotic Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefoperazone | Similar to combination[4][5] | Similar to combination[4][5] | Similar to combination[4][5] | 23.8%[4][5] |
| Cefoperazone-Sulbactam (1:1) | Similar to Cefoperazone alone[4][5] | Similar to Cefoperazone alone[4][5] | Similar to Cefoperazone alone[4][5] | 28.6%[4][5] |
| Cefoperazone-Sulbactam (2:1) | Similar to Cefoperazone alone[4][5] | Similar to Cefoperazone alone[4][5] | Similar to Cefoperazone alone[4][5] | 33.3%[4][5] |
The data clearly shows that for carbapenem-resistant A. baumannii, the addition of Sulbactam dramatically reduces the MIC values and increases the susceptibility rate.[4][5] In contrast, for carbapenem-resistant P. aeruginosa, the benefit of adding Sulbactam is less pronounced, suggesting different primary resistance mechanisms in the tested strains.[4][5]
Mechanism of Synergistic Action
The enhanced efficacy of the Cefoperazone-Sulbactam combination is rooted in its synergistic mechanism of action. Cefoperazone, a third-generation cephalosporin, inhibits bacterial cell wall synthesis. However, many bacteria have developed resistance by producing β-lactamase enzymes that inactivate Cefoperazone. Sulbactam, a β-lactamase inhibitor, protects Cefoperazone from this enzymatic degradation.
Caption: Mechanism of Cefoperazone-Sulbactam synergy.
Experimental Protocols
The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
Protocol:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antimicrobial Dilution: A series of twofold dilutions of Cefoperazone and Cefoperazone-Sulbactam are prepared in a multi-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Antimicrobial Addition: Cefoperazone or Cefoperazone-Sulbactam is added to the bacterial culture at a specified concentration (e.g., 2x or 4x the MIC).
-
Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted to generate a time-kill curve. Excellent bactericidal activity is often defined as a ≥3-log₁₀ decrease in CFU/mL.[6]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The in vitro data strongly supports the use of Cefoperazone-Sulbactam over Cefoperazone alone, especially in clinical settings with a high prevalence of β-lactamase-producing pathogens. The addition of Sulbactam effectively counters a key bacterial resistance mechanism, leading to a significant improvement in antibacterial potency against many clinically important bacteria. This combination represents a valuable therapeutic option in the ongoing effort to combat antimicrobial resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antimicrobial Activity of Various Cefoperazone/Sulbactam Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. In vitro comparison of cefoperazone/sulbactam with selected antimicrobials against 300 bacteroides isolates. Inhibitory activity and time-kill kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic In Vitro Activity of Sulperazone with Aminoglycosides: A Comparative Guide
Introduction
Sulperazone, a fixed-dose combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antibiotic against a wide range of bacteria. However, the emergence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance clinical efficacy. This guide provides a comparative analysis of the in vitro synergistic activity of this compound when combined with aminoglycoside antibiotics, a class of potent bactericidal agents. The primary rationale for this combination is the potential for synergy, where the combined effect of the two drugs is greater than the sum of their individual effects. This guide is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and mechanistic insights.
Mechanism of Synergistic Action
The synergistic relationship between β-lactam antibiotics like cefoperazone and aminoglycosides is well-documented. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall. This disruption is believed to facilitate the intracellular uptake of aminoglycosides, which in turn inhibit protein synthesis by binding to the 30S ribosomal subunit. This dual-pronged attack on essential bacterial processes often results in enhanced bactericidal activity.
Caption: Proposed mechanism of synergy between this compound and aminoglycosides.
Experimental Protocols for In Vitro Synergy Testing
The synergistic potential of antibiotic combinations is primarily evaluated using two established in vitro methods: the checkerboard microdilution assay and the time-kill assay.
Checkerboard Method
The checkerboard assay is a widely used technique to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Detailed Protocol:
-
Preparation of Antibiotics: Stock solutions of this compound and the aminoglycoside are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared where this compound concentrations are serially diluted along the y-axis, and the aminoglycoside concentrations are serially diluted along the x-axis. This creates a matrix of various concentration combinations.[1][2]
-
Inoculum Preparation: The bacterial isolate to be tested is cultured, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.[1]
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each combination that shows growth inhibition using the following formula:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]
-
Interpretation of FIC Index: [3]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Caption: Workflow for the checkerboard synergy testing method.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal activity of antibiotic combinations over time.
Detailed Protocol:
-
Preparation: Test tubes containing CAMHB with single antibiotics at sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) and their combinations are prepared. A growth control tube without any antibiotic is also included.
-
Inoculation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each tube.
-
Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Viable bacterial counts are determined for each sample by serial dilution and plating.
-
Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and the combination.
Interpretation of Time-Kill Assay:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log10 change (increase or decrease) in CFU/mL between the combination and its most active agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active agent.
Comparative In Vitro Activity Data
The following tables summarize the available in vitro data for this compound alone and in combination with various aminoglycosides against key Gram-negative pathogens.
Table 1: In Vitro Activity of this compound Against Gram-Negative Isolates
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli | 204 | 0.5 | 16 | 97% |
| Klebsiella pneumoniae | 205 | 0.5 | 32 | 80% |
| Pseudomonas aeruginosa | 194 | 8 | 32 | 83% |
| Acinetobacter spp. | 204 | 8 | 64 | 46% |
Data compiled from a study on Gram-negative pathogens from blood stream infections.
Table 2: Synergistic Activity of Cefoperazone/Sulbactam with Aminoglycosides (Checkerboard Method)
| Organism | Aminoglycoside | No. of Strains Tested | Synergy Rate (%) (FIC Index ≤ 0.5) | Additive/Indifference Rate (%) | Antagonism Rate (%) |
| Pseudomonas aeruginosa | Gentamicin | 31 | 36.4% | Not specified | Not specified |
| Pseudomonas aeruginosa | Amikacin | 31 | 35.3% | Not specified | Not specified |
| Pseudomonas aeruginosa | Tobramycin | 507 | 69% (Judged by lowering of MIC) | Not specified | Not specified |
Data is compiled from multiple sources. The study with tobramycin defined synergy as a lowering of the MIC, not strictly by the FIC index ≤ 0.5.[4]
Note on Data Interpretation: Direct comparison between studies is challenging due to variations in methodology and reporting. However, the available data consistently indicates a synergistic or favorable interaction between this compound and aminoglycosides against Pseudomonas aeruginosa. For instance, one study found that for P. aeruginosa isolates with a cefoperazone MIC of ≤ 6.2 µg/mL, the addition of tobramycin resulted in a lowering of the MIC in 69% of cases, indicating a synergistic effect.[4] Another study reported synergy rates of 36.4% and 35.3% for combinations with gentamicin and amikacin, respectively, against P. aeruginosa.
Conclusion
The in vitro data strongly supports the synergistic potential of combining this compound with aminoglycosides, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. The primary mechanism involves the disruption of the bacterial cell wall by cefoperazone, which enhances the intracellular penetration of the aminoglycoside. Standardized experimental protocols such as the checkerboard and time-kill assays are essential for quantifying this synergy. While the available quantitative data is not exhaustive for all aminoglycosides, the consistent trend of synergy suggests that such combinations are a promising strategy for empirical and targeted therapy against multidrug-resistant bacteria. Further research with standardized methodologies is warranted to fully elucidate the comparative synergistic potential of this compound with a broader range of aminoglycosides against a wider variety of clinical isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. A study of cefoperazone alone and in combination with tobramycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Symbiotic Relationship of Lab Bench and Bedside: Correlating Sulperazone's In Vitro Potency with In Vivo Success
For researchers, scientists, and drug development professionals, the ultimate measure of an antibiotic's utility lies in its ability to translate laboratory efficacy into tangible clinical success. This guide provides a comprehensive comparison of the in vitro susceptibility of various pathogens to Sulperazone (cefoperazone-sulbactam) with its corresponding in vivo outcomes in clinical and preclinical settings. By presenting key experimental data and detailed methodologies, we aim to illuminate the critical relationship between microbial sensitivity in the lab and patient recovery in the clinic.
This compound, a combination of a third-generation cephalosporin and a β-lactamase inhibitor, demonstrates broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria. Its in vitro potency, typically measured by the Minimum Inhibitory Concentration (MIC), is a crucial first step in predicting its clinical utility. However, the complex interplay of pharmacokinetics, pharmacodynamics, and host factors ultimately determines its effectiveness in a living system. This guide delves into this relationship, offering a data-driven perspective on where this compound excels and how its performance is evaluated.
In Vitro Susceptibility: A Quantitative Look at this compound's Potency
The in vitro activity of this compound against a range of clinically relevant Gram-negative bacteria is summarized below. The data, compiled from multiple studies, highlights the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Pathogen | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) |
| Escherichia coli | 0.5 | 16 |
| Klebsiella pneumoniae | 0.5 | 32 |
| Pseudomonas aeruginosa | 8 | 32 |
| Acinetobacter spp. | 8 | 64 |
Note: MIC values can vary based on the testing methodology and geographical location of the isolates.
In Vivo Efficacy: Translating Laboratory Data to Clinical Outcomes
The clinical and bacteriological success of this compound in treating various infections is a testament to its in vivo efficacy. The following table summarizes key outcomes from clinical trials and retrospective studies.
| Infection Type | Clinical Cure Rate (%) | Bacteriological Eradication Rate (%) | Key Considerations |
| Intra-abdominal Infections | 87.7 | Higher than comparators[1] | Effective and safe for treating intra-abdominal infections.[1] |
| Hospital-Acquired/Ventilator-Associated Pneumonia | 80.9 | Not specified | Comparable efficacy to piperacillin-tazobactam.[2] |
| Bacteremia (E. coli) | 91.9 (overall clinical success) | Not specified | Favorable outcomes with MICs ≤ 16 mg/L; higher mortality risk with MICs ≥ 64 mg/L.[3][4][5] |
| Infections in Hematologic Disease Patients | 52.6 (excellent + good) | 66.7 (Gram-negative), 50.0 (Gram-positive) | An effective option for severe infections in this patient population.[6] |
| Surgical Site Infections | 94.55 (overall efficacy) | Not specified | Significantly higher therapeutic success compared to Cefuroxime.[7] |
The Crucial Correlation: When In Vitro Susceptibility Predicts In Vivo Success
A pivotal aspect of antibiotic stewardship and clinical decision-making is understanding the correlation between MIC values and patient outcomes. Studies have specifically investigated this relationship for this compound, particularly in cases of E. coli bacteremia. A multicenter retrospective study found that patients with E. coli bacteremia treated with this compound had favorable outcomes when the MIC of the isolates was ≤ 16 mg/L.[3][4][5] Conversely, a high risk of mortality was associated with MICs ≥ 64 mg/L.[3][4][5] This underscores the importance of accurate susceptibility testing in guiding therapeutic choices.
Experimental Protocols: The Foundation of Reliable Data
The data presented in this guide is built upon standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited.
In Vitro Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Following CLSI Guidelines)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antimicrobial Preparation: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: 96-well microtiter plates containing the diluted antimicrobial agent are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
2. Kirby-Bauer Disk Diffusion Susceptibility Testing
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standardized amount of this compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Interpretation: The diameter of the zone of no bacterial growth around the disk is measured and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.
In Vivo Efficacy Evaluation
1. Murine Pneumonia Model for Antibiotic Efficacy Testing
This animal model is used to evaluate the in vivo efficacy of antibiotics in treating bacterial pneumonia.
-
Induction of Immunosuppression (Optional): Mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide to mimic conditions in immunocompromised patients.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., Klebsiella pneumoniae).
-
Treatment: At a predetermined time post-infection, mice are treated with this compound or a comparator agent, typically administered subcutaneously or intraperitoneally. Dosing regimens can be varied to simulate human pharmacokinetics.
-
Outcome Assessment: At various time points, mice are euthanized, and their lungs are harvested. Bacterial load is quantified by homogenizing the lungs and plating serial dilutions on appropriate agar. Survival rates can also be monitored over a set period.
2. Retrospective Clinical Study Design for Evaluating Antibiotic Efficacy
This observational study design is used to assess the effectiveness of an antibiotic in a real-world clinical setting.
-
Patient Population: A cohort of patients with a specific infection (e.g., bacteremia) who were treated with this compound is identified from hospital records.
-
Data Collection: Detailed clinical data is retrospectively collected from patient charts, including demographics, comorbidities, site of infection, causative pathogen and its susceptibility profile (MIC), antibiotic dosage and duration, and clinical outcomes (e.g., clinical cure, microbiological eradication, mortality).
-
Analysis: Statistical analyses are performed to identify associations between variables, such as the correlation between this compound MIC and patient mortality, while controlling for potential confounding factors.
Visualizing the Workflow and Relationships
To further clarify the experimental processes and the logical connections between in vitro and in vivo data, the following diagrams are provided.
This guide demonstrates that while in vitro susceptibility data for this compound provides a strong foundation for predicting its efficacy, the ultimate clinical success is a multifactorial equation. A comprehensive understanding of both laboratory and clinical data is paramount for the judicious and effective use of this important antimicrobial agent in the ongoing battle against bacterial infections.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. In vitro antimicrobial spectrum, occurrence of synergy, and recommendations for dilution susceptibility testing concentrations of the cefoperazone-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of clinical trials of antibacterial agents for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different ratios of Cefoperazone to Sulbactam in research
The combination of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor, is a critical therapeutic option against a variety of bacterial infections, particularly those caused by multidrug-resistant organisms (MDROs). The clinical and in vitro efficacy of this combination is significantly influenced by the ratio of its two components. This guide provides a detailed comparison of different cefoperazone to sulbactam ratios, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Tale of Ratios
The in vitro activity of cefoperazone-sulbactam is most commonly evaluated through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial isolates. Studies have consistently shown that the addition of sulbactam enhances the activity of cefoperazone, especially against β-lactamase-producing bacteria. The optimal ratio, however, can vary depending on the target organism.
A study investigating different cefoperazone-sulbactam ratios against MDROs found that for most isolates, the inhibitory activity increased with higher proportions of sulbactam, with the 1:2 ratio being the most potent, followed by 1:1 and 2:1.[1] This trend was particularly evident for carbapenem-resistant Enterobacteriaceae, ESBL-producing Klebsiella pneumoniae, and carbapenem-resistant Acinetobacter baumannii.[1] However, for carbapenem-resistant Pseudomonas aeruginosa, no significant difference in susceptibility was observed across the different ratios.[1]
Another study focusing on carbapenem-resistant A. baumannii reported that the 1:1 ratio of cefoperazone-sulbactam demonstrated higher in vitro susceptibility rates (80.0%) compared to the 2:1 ratio (40.0%) and cefoperazone alone (0%).[2][3] Similarly, for ESBL-producing E. coli and K. pneumoniae, a 1:1 ratio was found to have lower MIC50 and MIC90 values compared to 2:1 and 3:1 ratios.[4][5]
The 2:1 ratio has also been shown to be a potent combination, significantly reducing the MICs of cefoperazone for the majority of clinical isolates of Pseudomonas species and Enterobacteriaceae.[6]
Here is a summary of MIC data from various studies:
| Organism | Ratio (C:S) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| ESBL-producing E. coli | 2:1 | - | - | < 1:1 and 1:2 rates | [1] |
| 1:1 | - | - | Higher than 2:1 | [1] | |
| 1:2 | - | - | Same as 1:1 | [1] | |
| ESBL-producing K. pneumoniae | 2:1 | - | - | < 1:1 and 1:2 rates | [1] |
| 1:1 | - | - | > 2:1 and < 1:2 rates | [1] | |
| 1:2 | - | - | Higher than 2:1 and 1:1 | [1] | |
| Carbapenem-resistant A. baumannii | 2:1 | >64 | >64 | 40.0 | [2] |
| 1:1 | 16 | 32 | 80.0 | [2] | |
| 1:2 | - | - | 92.6 | [3] | |
| Carbapenem-resistant P. aeruginosa | 2:1 | 64 | >64 | 33.3 | [2] |
| 1:1 | 64 | >64 | 28.6 | [2] |
Clinical Efficacy: From the Bench to the Bedside
Translating in vitro data to clinical outcomes is a crucial step in drug development. A retrospective study comparing the clinical efficacy of 1:1 and 2:1 ratios of cefoperazone/sulbactam in patients with pyelonephritis provided valuable insights.[7][8][9][10] The study found that the 1:1 ratio was superior to the 2:1 ratio in several key aspects.[7][8][11]
Patients in the 1:1 ratio group showed a significantly higher total efficacy rate (92.98%) compared to the 2:1 ratio group (80.00%).[7][8][9][10] Furthermore, the 1:1 ratio led to a more significant reduction in inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and interleukin-8 (IL-8).[7][8][9] The bacterial clearance rate was also higher in the 1:1 group (83.05%) compared to the 2:1 group (65.52%).[7][8][9][10]
| Outcome | Ratio (C:S) 1:1 (n=57) | Ratio (C:S) 2:1 (n=55) | p-value | Reference |
| Total Efficacy Rate | 92.98% | 80.00% | <0.05 | [7][8][9][10] |
| Bacterial Clearance Rate | 83.05% (49/59 strains) | 65.52% (38/58 strains) | <0.05 | [7][8][9][10] |
| Post-treatment CRP (mg/L) | Lower | Higher | <0.05 | [7][8][9] |
| Post-treatment IL-6 (pg/ml) | Lower | Higher | <0.05 | [7][8][9] |
| Post-treatment IL-8 (pg/ml) | Lower | Higher | <0.05 | [7][8][9] |
| Post-treatment WBC (×10⁹/L) | Lower | Higher | <0.05 | [7][8] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
The differing pharmacokinetic profiles of cefoperazone and sulbactam mean that their in vivo concentration ratios are dynamic.[4][5] Model-informed drug development (MIDD) approaches are being used to better understand the in vivo pharmacodynamics.[4][5]
A study using Monte Carlo simulations to evaluate a new 3:1 cefoperazone/sulbactam combination found that it showed similar bactericidal activity to the 2:1 ratio against tested bacteria.[4] Simulation results indicated that for ESBL-negative E. coli and K. pneumoniae, a dosing regimen of 4g (3g:1g) three times a day (TID) showed a slightly better antibacterial effect than 6g (4g:2g) twice a day (BID).[4] However, both ratios showed poor antibacterial effect against ESBL-positive strains in these simulations.[4]
Another PK/PD analysis in pediatric sepsis suggested that a 1:1 ratio might be more suitable in this patient population.[12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antibiotics.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Isolate Preparation: Clinical isolates of the target bacteria are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized inoculum of the bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of cefoperazone, sulbactam, and their fixed-ratio combinations (e.g., 2:1, 1:1, 1:2) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The microtiter plates containing the drug dilutions are inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
Retrospective Clinical Study Protocol
The comparison of different ratios in a clinical setting often follows a retrospective study design.
Caption: Logical flow of a retrospective clinical comparison study.
Methodology:
-
Patient Population: A retrospective analysis of clinical records for patients diagnosed with a specific infection (e.g., pyelonephritis) and treated with cefoperazone/sulbactam is conducted.[7][8][10]
-
Grouping: Patients are divided into cohorts based on the ratio of cefoperazone to sulbactam they received (e.g., a 2:1 group and a 1:1 group).[7][8][10]
-
Data Collection: Data on clinical response, inflammatory markers (like CRP, IL-6), and bacterial clearance rates are collected from the patient records.[7][8]
-
Statistical Analysis: The collected data is then statistically analyzed to compare the outcomes between the different ratio groups.[7][8]
Synergistic Mechanism of Action
The efficacy of the cefoperazone-sulbactam combination lies in its synergistic mechanism. Cefoperazone inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, many bacteria produce β-lactamase enzymes that can hydrolyze and inactivate cefoperazone. Sulbactam is a β-lactamase inhibitor that irreversibly binds to and inactivates these enzymes, thereby protecting cefoperazone from degradation and restoring its antibacterial activity.[7]
References
- 1. dovepress.com [dovepress.com]
- 2. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Model-Informed Drug Development of New Cefoperazone Sodium and Sulbactam Sodium Combination (3:1): Pharmacokinetic/Pharmacodynamic Analysis and Antibacterial Efficacy Against Enterobacteriaceae [frontiersin.org]
- 5. Model-Informed Drug Development of New Cefoperazone Sodium and Sulbactam Sodium Combination (3:1): Pharmacokinetic/Pharmacodynamic Analysis and Antibacterial Efficacy Against Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of cefoperazone and various combinations of cefoperazone/sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different ratios of cefoperazone/sulbactam in patients with pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different ratios of cefoperazone/sulbactam in patients with pyelonephritis | Pakistan Journal of Medical Sciences [pjms.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [PDF] Comparison of different ratios of cefoperazone/sulbactam in patients with pyelonephritis | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetic and pharmacodynamic analysis of cefoperazone/sulbactam for the treatment of pediatric sepsis by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antimicrobial Activity of Various Cefoperazone/Sulbactam Products | MDPI [mdpi.com]
Sulperazone vs. Imipenem/Cilastatin: A Comparative Efficacy Review in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sulperazone (cefoperazone/sulbactam) and Imipenem/Cilastatin in preclinical experimental models. The data presented is collated from in vivo and in vitro studies to offer a comprehensive overview of their respective antimicrobial activities.
Executive Summary
This compound and Imipenem/Cilastatin are both potent broad-spectrum antibacterial agents. Experimental data from various animal models of infection, including pneumonia, endocarditis, and soft tissue abscesses, demonstrate that this compound's efficacy is comparable to that of Imipenem, particularly when pharmacokinetic and pharmacodynamic parameters are optimized. In vitro susceptibility testing further corroborates these findings, although variations exist depending on the bacterial species and resistance mechanisms.
In Vivo Efficacy Comparison
The following tables summarize the quantitative data from key comparative studies in animal models.
Table 1: Efficacy in a Mouse Pneumonia Model with Acinetobacter baumannii
| Parameter | Sulbactam (240 mg/kg/day) | Imipenem (120 mg/kg/day) | Control |
| Survival Rate | 67% - 87% | Not specified, but no significant difference from Sulbactam | 0% |
| Lung Sterility | Statistically similar to Imipenem | Statistically similar to Sulbactam | Not applicable |
| Bacterial Clearance (Lungs) | As efficacious as Imipenem | As efficacious as Sulbactam | Not applicable |
| Bacterial Clearance (Blood) | As efficacious as Imipenem | As efficacious as Sulbactam | Not applicable |
Data sourced from Rodriguez-Hernandez et al. (2001). The study used an immunocompetent mouse model.[1][2][3]
Table 2: Efficacy in a Rabbit Endocarditis Model with Acinetobacter baumannii
| Parameter | Sulbactam | Imipenem | Control |
| Bacterial Clearance from Vegetations (log10 cfu/g) | Less efficacious than Imipenem | Significantly better than control (P<0.05) | No reduction |
| Bacterial Clearance from Blood | Increased clearance vs. control (P<0.05) | Increased clearance vs. control (P<0.05) | No reduction |
Data sourced from Rodriguez-Hernandez et al. (2001). This model used a strain of A. baumannii with intermediate susceptibility.[1][2]
Table 3: Efficacy in a Rat Thigh Abscess Model with Acinetobacter baumannii
| Treatment Group | Mean Bacterial Load (CFU/g of abscess) x10^4 |
| Cefoperazone-Sulbactam | 1.20 (± 1.70) |
| Imipenem | 9.14 (± 25.24) |
| Meropenem | 2.11 (± 3.78) |
Data sourced from a study comparing bactericidal efficacy in a rat thigh abscess model. The differences in bacterial load between the treatment groups were not statistically significant.[4]
In Vitro Susceptibility Data
In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit bacterial growth.
Table 4: MIC Values for Acinetobacter baumannii Strains
| Strain | Antibiotic | MIC (mg/L) | MBC (mg/L) |
| 731015 (Susceptible) | Sulbactam | 4 | 32 |
| 333538 (Intermediate) | Sulbactam | 8 | 16 |
| 333538 (Intermediate) | Imipenem | 8 | 8 |
Data from Rodriguez-Hernandez et al. (2001).[2][3]
Table 5: Comparative Activity Against Carbapenem-Resistant A. baumannii
| Antibiotic Combination (ratio) | Susceptibility Rate |
| Cefoperazone alone | 0.0% |
| Cefoperazone-Sulbactam (1:1) | 80.0% |
| Cefoperazone-Sulbactam (2:1) | 40.0% |
This study highlights the enhanced in vitro activity of the Cefoperazone/Sulbactam combination against carbapenem-resistant A. baumannii.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Mouse Pneumonia Model Protocol
This protocol was adapted from the study by Rodriguez-Hernandez et al. (2001).[1][2][3]
Caption: Workflow for the mouse pneumonia experimental model.
Methodology:
-
Animal Model: Immunocompetent mice were used.
-
Bacterial Strain: Acinetobacter baumannii strain 731015, susceptible to both Sulbactam and Imipenem, was utilized.
-
Infection Induction: A defined inoculum of the bacterial strain was administered intranasally to induce pneumonia.
-
Treatment Regimens:
-
One group received Sulbactam at a dose of 240 mg/kg/day.
-
Another group was treated with Imipenem at 120 mg/kg/day.
-
A control group received no antibiotic treatment.
-
-
Efficacy Evaluation: The primary outcomes measured were the survival rate of the animals, sterility of the lungs and blood, and the rate of bacterial clearance from these sites.
Rat Thigh Abscess Model Protocol
This protocol is based on a comparative study of bactericidal efficacy.[4]
Caption: Experimental workflow for the rat thigh abscess model.
Methodology:
-
Animal Model: Wistar albino rats weighing 200 to 250 g were used.
-
Bacterial Strains: 18 different hospital-originated A. baumannii strains were used.
-
Abscess Formation: Each animal was inoculated with one bacterial strain to induce a thigh abscess.
-
Treatment Groups:
-
Cefoperazone-Sulbactam
-
Imipenem
-
Meropenem
-
Control (no treatment)
-
-
Outcome Measures: After four days of treatment, the animals were sacrificed, and the abscesses were processed to determine the mean colony-forming units (CFUs) per gram of tissue and to screen for the emergence of resistant mutants.
Signaling Pathway and Logical Relationships
The synergistic action of Cefoperazone and Sulbactam is a key aspect of its efficacy, particularly against beta-lactamase-producing bacteria.
Caption: Synergistic mechanism of Cefoperazone and Sulbactam.
This diagram illustrates that Cefoperazone acts by binding to penicillin-binding proteins (PBPs), which inhibits bacterial cell wall synthesis and leads to cell lysis. However, its action can be compromised by β-lactamase enzymes produced by resistant bacteria. Sulbactam, a β-lactamase inhibitor, protects Cefoperazone from degradation, allowing it to exert its antibacterial effect.
Conclusion
The presented experimental data indicates that this compound demonstrates comparable efficacy to Imipenem/Cilastatin in various preclinical models of bacterial infection, particularly against Acinetobacter baumannii. The inclusion of Sulbactam significantly enhances the activity of Cefoperazone against β-lactamase-producing organisms. For researchers and drug development professionals, these findings underscore the potential of this compound as a viable therapeutic alternative, warranting further investigation in specific clinical contexts.
References
- 1. Sulbactam efficacy in experimental models caused by susceptible and intermediate Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison in a rat thigh abscess model of imipenem, meropenem and cefoperazone-sulbactam against Acinetobacter baumannii strains in terms of bactericidal efficacy and resistance selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Research: Procedural Guide for the Proper Disposal of Sulperazone
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Sulperazone. Adherence to established safety and environmental protocols is paramount to ensure a safe working environment and prevent the release of biologically active compounds into the ecosystem, which could contribute to antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
This compound, a combination of the beta-lactam antibiotic Cefoperazone and the beta-lactamase inhibitor Sulbactam, must be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited as it can lead to environmental contamination.[1][2][3] The primary goals of proper disposal are to render the antibiotic inactive and to ensure its containment and destruction in compliance with all applicable federal, state, and local regulations.[4][5]
Disposal Procedures: A Step-by-Step Guide
Two primary methods are recommended for the disposal of this compound from a laboratory setting: chemical inactivation followed by disposal as hazardous waste, or direct disposal via a certified hazardous waste management service for incineration.
Method 1: Chemical Inactivation (Alkaline Hydrolysis)
This method involves the chemical degradation of the beta-lactam ring in this compound, which is crucial for its antibiotic activity. Alkaline hydrolysis is an effective technique for this purpose.[6][7]
Experimental Protocol for Chemical Inactivation:
-
Personal Protective Equipment (PPE): Before beginning, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]
-
Preparation of Inactivation Solution: Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Inactivation Procedure:
-
For liquid this compound waste (e.g., reconstituted solutions, experimental residues), add a sufficient volume of 1 M NaOH solution to achieve a final pH greater than 11.[9] Studies on various beta-lactam antibiotics have shown that hydrolysis is rapid under these conditions.[6][7][9]
-
For solid this compound waste, dissolve it in a minimal amount of a suitable solvent before adding the 1 M NaOH solution.
-
Allow the mixture to react for a minimum of several hours to ensure complete hydrolysis of the beta-lactam ring. A study on similar antibiotics showed quantitative hydrolysis within 240 minutes.[6]
-
-
Neutralization: After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Collection and Labeling:
-
Transfer the neutralized solution into a designated, sealed, and leak-proof hazardous waste container.[4][10]
-
The container must be compatible with the chemical waste.[4]
-
Label the container clearly with "Hazardous Waste," the contents (e.g., "Hydrolyzed this compound solution"), and the date of accumulation.[5][10]
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[11]
Method 2: Direct Disposal via Incineration
This is the most straightforward and common method for disposing of pharmaceutical waste, ensuring complete destruction of the active compounds.[1][12]
Procedure for Direct Disposal:
-
Segregation and Collection:
-
Container Requirements:
-
Labeling:
-
Clearly label the container as "Hazardous Pharmaceutical Waste for Incineration" and list the contents. Include the appropriate hazard pictograms.[5]
-
-
Storage:
-
Store the sealed container in a designated and secure satellite accumulation area until it is collected.[5]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and transport to a permitted incineration facility.[11][13]
-
Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations, which includes proper packaging, labeling, and documentation (hazardous waste manifest).[1][13]
-
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters for the described disposal methods, based on available scientific literature and regulatory guidelines.
| Parameter | Method | Value | Source(s) |
| Inactivation Reagent | Chemical Inactivation | 1 M Sodium Hydroxide (NaOH) | [6][7] |
| Target pH for Hydrolysis | Chemical Inactivation | > 11 | [9] |
| Recommended Contact Time | Chemical Inactivation | > 4 hours (240 minutes) | [6] |
| Primary Chamber Temperature | Incineration | 800°C - 1000°C | [8][14][15] |
| Secondary Chamber Temperature | Incineration | 980°C - 1200°C | [8][12][14] |
| Gas Retention Time | Incineration | > 2 seconds | [8][15] |
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Diagram 2: Logical Relationship for Compliant Disposal
Caption: Key elements for ensuring compliant this compound disposal.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. US3905966A - Cephalosporin cleavage process - Google Patents [patents.google.com]
- 3. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Base-catalyzed hydrolysis and speciation-dependent photolysis of two cephalosporin antibiotics, ceftiofur and cefapirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. bionicsscientific.com [bionicsscientific.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
- 15. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Sulperazone
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of active pharmaceutical ingredients like Sulperazone is of paramount importance. Adherence to stringent safety protocols is critical to mitigate potential health risks. This compound is a combination of Cefoperazone Sodium and Sulbactam Sodium. Cefoperazone Sodium is known to potentially cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled[1][2]. Sulbactam Sodium is harmful if swallowed[3][4]. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary to ensure the safety of personnel handling this compound in both powder and solution forms. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved respirator appropriate for dusts[1][2][5]- Chemical safety goggles and a face shield[1][2]- Two pairs of powder-free nitrile gloves (double-gloving)[6]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs[1] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles[6]- Powder-free nitrile gloves[7]- A disposable or dedicated lab coat |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved respirator appropriate for dusts[5]- Chemical safety goggles and a face shield[6]- Two pairs of heavy-duty nitrile gloves- A disposable, low-permeability gown- Disposable shoe covers |
Experimental Protocols: Safe Handling and Disposal
Donning and Doffing PPE:
Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.
-
Respiratory Protection: If handling powder, put on your NIOSH-approved respirator, ensuring a proper fit.
-
Eye Protection: Wear chemical safety goggles. If a splash hazard exists, also wear a face shield.
-
Gloves: Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the outer glove cuff goes over the gown's cuff.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational Plan:
-
Ventilation: When handling this compound powder, always work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[8].
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area. For dry spills, carefully clean up the material using a method that avoids dust generation, such as using a damp cloth or a vacuum with a HEPA filter[5]. Place the collected material in a sealed container for proper disposal[5].
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[1][9]. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor[1][2].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][10].
-
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.
-
Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers[5].
-
Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations[9]. Do not dispose of this compound down the drain or in the regular trash[7][11]. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of according to institutional guidelines[12].
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. microxpress.in [microxpress.in]
- 8. echemi.com [echemi.com]
- 9. piramalcriticalcare.us [piramalcriticalcare.us]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 12. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
